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1-(Boc-amino)-2-vinylcyclopropane Documentation Hub

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  • Product: 1-(Boc-amino)-2-vinylcyclopropane
  • CAS: 134716-46-4

Core Science & Biosynthesis

Foundational

Technical Profile: 1-(Boc-amino)-2-vinylcyclopropane (Vinyl-ACCA)

Topic: 1-(Boc-amino)-2-vinylcyclopropane chemical properties Content Type: In-depth technical guide Common Name: Vinyl-ACCA (Protected) IUPAC Name: (1R,2S)-1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Boc-amino)-2-vinylcyclopropane chemical properties Content Type: In-depth technical guide

Common Name: Vinyl-ACCA (Protected) IUPAC Name: (1R,2S)-1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid (and esters) CAS Registry Number: 213316-49-5 (Ethyl ester, 1R,2S), 159857-79-1 (Acid, 1R,2S)

Executive Summary: The P1 Anchor of HCV Therapeutics

1-(Boc-amino)-2-vinylcyclopropane, specifically the (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (Vinyl-ACCA) derivative, represents a cornerstone in modern antiviral medicinal chemistry. It serves as the critical P1 moiety in second-generation Hepatitis C Virus (HCV) NS3/4A protease inhibitors, including Simeprevir, Grazoprevir, Paritaprevir, and Glecaprevir .

Its structural uniqueness lies in the vinylcyclopropane ring, which performs two essential functions:

  • Conformational Locking: The rigid cyclopropane ring restricts the flexibility of the peptide backbone, pre-organizing the inhibitor into a bioactive conformation that tightly binds the NS3 protease active site.

  • Macrocyclization Handle: The vinyl group serves as a reactive "warhead" for Ring-Closing Metathesis (RCM), allowing the formation of large (14- to 18-membered) macrocycles that span the P1-P3 positions, a key feature of high-potency direct-acting antivirals (DAAs).

Chemical Identity & Stereochemical Analysis[1][2]

Stereochemical Configuration

The biological activity of Vinyl-ACCA is strictly dependent on its stereochemistry. The (1R, 2S) configuration is the pharmacologically active isomer for most HCV protease inhibitors.

  • Configuration: (1R, 2S)

  • Relative Stereochemistry: The vinyl group at C2 is trans to the carboxyl group at C1 (based on steric bulk minimization during synthesis), though in the final macrocyclic drugs, the vinyl group is often positioned syn to the P2 linker to facilitate metathesis.

  • Chiral Centers:

    • C1: Quaternary center bearing the amine and carboxylate.

    • C2: Methine center bearing the vinyl group.[1]

Physical Properties Data

The following data refers to the Ethyl Ester derivative (common intermediate).

PropertyValue / Description
Molecular Formula C₁₃H₂₁NO₄
Molecular Weight 255.31 g/mol
Appearance White to off-white crystalline solid
Melting Point 107–138 °C (Typical for HCl salt); Free base is often an oil or low-melting solid.
Solubility Soluble in MeOH, EtOH, DCM, EtOAc. Sparingly soluble in water.
Specific Rotation

to

(c=1, MeOH) for (1R,2S) ester.
pKa ~3.5 (Carboxylic acid), ~9.0 (Amine, calculated)

Synthesis & Manufacturing: The "Beaulieu" Route

The industrial standard for synthesizing (1R,2S)-Vinyl-ACCA was optimized by Boehringer Ingelheim (Beaulieu et al.) and later refined by Merck and Vertex . The route utilizes a scalable dialkylation followed by enzymatic resolution.[2][3][4][5]

Synthetic Pathway Visualization

VinylACCA_Synthesis Glycine Glycine Ethyl Ester (Starting Material) SchiffBase Schiff Base Formation (PhCHO) Glycine->SchiffBase PhCHO, Et3N Dialkylation Double Alkylation (1,4-dibromo-2-butene) SchiffBase->Dialkylation LiOtBu, Toluene RacemicEster Racemic Vinyl-ACCA (Ethyl Ester) Dialkylation->RacemicEster Cyclization Hydrolysis Acid Hydrolysis & Boc Protection RacemicEster->Hydrolysis H3O+, then Boc2O Resolution Enzymatic Resolution (Alcalase 2.4L) Hydrolysis->Resolution Kinetic Resolution FinalProduct (1R,2S)-Vinyl-ACCA (>99% ee) Resolution->FinalProduct Selective Hydrolysis of (1S,2R) isomer

Caption: Industrial synthesis workflow for (1R,2S)-Vinyl-ACCA via Schiff base alkylation and enzymatic resolution.

Detailed Experimental Protocol

Step 1: Synthesis of Racemic N-Boc-Vinyl-ACCA Ethyl Ester

  • Principle: Double nucleophilic substitution of a glycine anion onto trans-1,4-dibromo-2-butene.[4]

  • Reagents: Glycine ethyl ester hydrochloride, Benzaldehyde (to form Schiff base), trans-1,4-dibromo-2-butene, Lithium tert-butoxide (LiOtBu), Toluene.

  • Procedure:

    • Schiff Base Formation: React glycine ethyl ester with benzaldehyde in DCM with MgSO₄ to form the imine. Concentrate to oil.

    • Alkylation: In a reactor, charge Toluene and LiOtBu (2.4 equiv). Cool to 5°C.

    • Add trans-1,4-dibromo-2-butene (1.0 equiv).

    • Slowly add the Schiff base solution over 2 hours, maintaining temp <10°C. Critical: Slow addition prevents polymerization of the di-bromide.

    • Warm to 25°C and stir for 4 hours.

    • Hydrolysis: Quench with 1N HCl. Stir vigorously for 2 hours to hydrolyze the imine. Separate organic layer (contains benzaldehyde).

    • Boc Protection: To the aqueous layer (containing free amine), add THF and NaOH (pH 10). Add Boc₂O (1.1 equiv). Stir 12h.

    • Workup: Extract with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate. Yield: ~60-70% racemic product.

Step 2: Enzymatic Resolution (The "Self-Validating" Step)

  • Principle: Alcalase 2.4L (a serine endopeptidase from Bacillus licheniformis) selectively hydrolyzes the ester of the undesired (1S,2R) enantiomer to the acid, leaving the desired (1R,2S) ester intact.

  • Reagents: Racemic N-Boc-Vinyl-ACCA Ethyl Ester, Alcalase 2.4L, pH 8.0 Phosphate Buffer.

  • Procedure:

    • Suspend racemic ester (100 g) in pH 8.0 buffer (1 L) with vigorous stirring (emulsion).

    • Add Alcalase 2.4L (5-10 mL).

    • Maintain pH 8.0 by automatic titration with 1N NaOH.

    • Monitoring: Monitor consumption of NaOH. The reaction typically stops at ~50% conversion (kinetic resolution).

    • Separation: Extract the mixture with EtOAc.

      • Organic Phase: Contains the desired (1R,2S)-Ester (>98% ee).[5]

      • Aqueous Phase: Contains the unwanted (1S,2R)-Acid (discard or racemize).

    • Purification: Crystallize the ester from Hexane/EtOAc to achieve >99.5% ee.

Reactivity Profile & Applications

Ring-Closing Metathesis (RCM)

The defining application of Vinyl-ACCA is its participation in RCM to form the macrocyclic core of HCV inhibitors.

  • Mechanism: The vinyl group acts as an olefinic partner for a terminal alkene located on the P2 substituent (usually a proline derivative).

  • Catalysts: Hoveyda-Grubbs II or Zhan Catalyst-1B are preferred for their tolerance of the steric bulk at the quaternary center.

  • Challenges: The vinylcyclopropane is electronically deactivated due to the adjacent electron-withdrawing carboxyl group, often requiring higher catalyst loading (0.5 - 2 mol%) and elevated temperatures (40-80°C).

RCM_Mechanism Precursor Diene Precursor (P1 Vinyl-ACCA + P2 Alkene) RuComplex Ru-Carbene Complex (Initiation) Precursor->RuComplex Catalyst Binding Metallacycle Ruthenacyclobutane Intermediate RuComplex->Metallacycle [2+2] Cycloaddition Macrocycle 15-Membered Macrocycle (Product) Metallacycle->Macrocycle Product Release Ethylene Ethylene Gas (Byproduct) Metallacycle->Ethylene Volatile Removal (Driving Force)

Caption: RCM mechanism utilizing Vinyl-ACCA to form the 15-membered macrocyclic core of HCV protease inhibitors.

Peptide Coupling

The sterically hindered quaternary amine of Vinyl-ACCA requires potent coupling reagents.

  • Standard Conditions: HATU/DIPEA or EDC/HOAt in DMF.

  • Note: Due to the adjacent cyclopropane ring, the amine is less nucleophilic than standard amino acids. Pre-activation of the carboxylic acid partner is often required.

Safety & Handling

  • Hazards: Vinylcyclopropanes are strained rings. While generally stable at room temperature, they should not be subjected to extreme temperatures (>150°C) without testing for thermal decomposition (DSC).

  • Sensitization: Like many amino acid derivatives and enzyme intermediates (Alcalase), the compounds and reagents can be skin sensitizers. Wear nitrile gloves and use a fume hood.

  • Storage: Store at 2-8°C. The vinyl group is susceptible to slow oxidation; store under nitrogen atmosphere.

References

  • Beaulieu, P. L., et al. (2005). "Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease."[2][1][4][5] Journal of Organic Chemistry, 70(15), 5869–5879.[2] Link

  • Rosenquist, A., et al. (2014). "Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor." Journal of Medicinal Chemistry, 57(5), 1673–1693. Link

  • Vertex Pharmaceuticals. (2000). "Process for the resolution of 1-amino-2-vinylcyclopropylcarboxylic acid esters." US Patent 6,818,448. Link

  • Yee, N. K., et al. (2006). "Efficient Large-Scale Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester." Organic Process Research & Development, 10(6), 1128–1134. Link

Sources

Exploratory

Spectroscopic Data of 1-(Boc-amino)-2-vinylcyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 1-(tert-butoxycarbonylamino)-2-vinylcyc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 1-(tert-butoxycarbonylamino)-2-vinylcyclopropane. As a molecule of interest in synthetic and medicinal chemistry, understanding its structural and electronic properties through spectroscopic analysis is paramount for its application in drug discovery and development. This document collates and predicts the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Methodologies for data acquisition and interpretation are also discussed, providing a comprehensive resource for researchers.

Introduction: The Significance of 1-(Boc-amino)-2-vinylcyclopropane

The unique structural motif of a vinyl-substituted cyclopropane ring combined with a Boc-protected amine makes 1-(Boc-amino)-2-vinylcyclopropane a valuable building block in organic synthesis. The cyclopropane ring introduces conformational rigidity, while the vinyl group and the protected amine offer versatile handles for further functionalization. These features make it an attractive scaffold for the synthesis of novel pharmaceutical agents and complex organic molecules. Accurate spectroscopic characterization is the cornerstone of utilizing such compounds effectively and ensuring the integrity of synthetic pathways.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to be complex due to the diastereotopic protons of the cyclopropane ring and the vinyl group. The following table summarizes the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(Boc-amino)-2-vinylcyclopropane (in CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
NH 4.5 - 5.5br s-Broad singlet, chemical shift is concentration and solvent dependent.
CH (vinyl) 5.3 - 5.8dddJ ≈ 17, 10, 8Complex multiplet due to coupling with geminal and vicinal protons.
CH₂ (vinyl) 4.8 - 5.2m-Two distinct signals for the two diastereotopic geminal protons.
CH (cyclopropyl) 1.8 - 2.2m-Methine proton on the cyclopropane ring adjacent to the vinyl group.
CH (cyclopropyl) 2.5 - 2.9m-Methine proton on the cyclopropane ring adjacent to the amino group.
CH₂ (cyclopropyl) 0.5 - 1.2m-Diastereotopic methylene protons of the cyclopropane ring.
C(CH₃)₃ (Boc) 1.45s-Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.

Causality behind Predictions: The chemical shifts for the vinyl protons are based on typical values for monosubstituted alkenes. The upfield shifts of the cyclopropyl protons are a hallmark of the ring strain and anisotropic effects of the cyclopropane ring. The broadness of the NH signal is due to quadrupole broadening and potential hydrogen bonding.

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(Boc-amino)-2-vinylcyclopropane (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Notes
C=O (Boc) 155 - 157Carbonyl carbon of the carbamate.
CH (vinyl) 135 - 140Olefinic methine carbon.
CH₂ (vinyl) 115 - 120Olefinic methylene carbon.
C(CH₃)₃ (Boc) 79 - 81Quaternary carbon of the tert-butyl group.
CH-NH (cyclopropyl) 35 - 40Cyclopropyl carbon attached to the nitrogen.
CH-vinyl (cyclopropyl) 20 - 25Cyclopropyl carbon attached to the vinyl group.
CH₂ (cyclopropyl) 10 - 15Methylene carbon of the cyclopropane ring.
C(CH₃)₃ (Boc) 28.3Methyl carbons of the tert-butyl group.

Causality behind Predictions: The chemical shifts are estimated based on data from similar Boc-protected amines and vinylcyclopropane derivatives. The strained nature of the cyclopropane ring carbons causes them to appear at relatively high field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Spectroscopic Data for 1-(Boc-amino)-2-vinylcyclopropane

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch 3300 - 3400MediumCharacteristic of a secondary amine in a carbamate.
C-H Stretch (sp²) 3080 - 3100MediumFrom the vinyl group.
C-H Stretch (sp³) 2850 - 3000StrongFrom the cyclopropyl and Boc groups.
C=O Stretch (Boc) 1690 - 1720StrongCarbonyl stretch of the carbamate.
C=C Stretch 1640 - 1650MediumAlkene stretch.
N-H Bend 1510 - 1540MediumAmide II band.
C-O Stretch 1160 - 1250StrongFrom the ester-like portion of the carbamate.

Causality behind Predictions: These predictions are based on well-established correlation tables for IR spectroscopy. The strong C=O stretch is a definitive feature of the Boc protecting group. The N-H stretch and bend, along with the C=C stretch, confirm the presence of the other key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for 1-(Boc-amino)-2-vinylcyclopropane

Ion Predicted m/z Notes
[M+H]⁺ 198.15Molecular ion peak (protonated).
[M-C₄H₈]⁺ 142.09Loss of isobutylene from the Boc group.
[M-Boc+H]⁺ 98.09Loss of the entire Boc group.
[C₄H₉]⁺ 57.07tert-Butyl cation, often a base peak.

Causality behind Predictions: The fragmentation pattern is predicted based on the known behavior of Boc-protected amines in mass spectrometry. The loss of isobutylene is a characteristic fragmentation pathway, and the tert-butyl cation is a very stable fragment.

Experimental Methodologies

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment should be performed.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (for CDCl₃).

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid or dissolved solid, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure solvent.

Mass Spectrometry
  • Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

Visualization of Key Structural Features

The following diagrams illustrate the structure and key spectroscopic correlations.

MS_Fragmentation M [M+H]⁺ m/z = 198.15 frag1 [M-C₄H₈]⁺ m/z = 142.09 M->frag1 - C₄H₈ frag2 [M-Boc+H]⁺ m/z = 98.09 M->frag2 - C₅H₉O₂ frag3 [C₄H₉]⁺ m/z = 57.07 M->frag3

Caption: Predicted major fragmentation pathways in ESI-MS.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of 1-(Boc-amino)-2-vinylcyclopropane. The predicted NMR, IR, and MS data, along with the outlined experimental methodologies, will serve as a valuable resource for researchers in the synthesis, purification, and application of this and related compounds. As experimental data becomes available, this guide can be updated to provide an even more accurate and comprehensive reference.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Foundational

Ring strain and reactivity of 1-(Boc-amino)-2-vinylcyclopropane

Title: The 1-(Boc-amino)-2-vinylcyclopropane Scaffold: Energetics, Reactivity, and Application in HCV Protease Inhibitors Executive Summary The 1-(Boc-amino)-2-vinylcyclopropane (VCP) moiety is a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 1-(Boc-amino)-2-vinylcyclopropane Scaffold: Energetics, Reactivity, and Application in HCV Protease Inhibitors

Executive Summary

The 1-(Boc-amino)-2-vinylcyclopropane (VCP) moiety is a "privileged scaffold" in modern medicinal chemistry, most notably serving as the P1 pharmacophore in blockbuster Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., Simeprevir, Danoprevir, Grazoprevir). Its utility stems from a unique intersection of high potential energy (ring strain ~27.5 kcal/mol) and kinetic stability under specific catalytic conditions. This guide analyzes the thermodynamic drivers of the VCP system, delineates the competition between Ring-Closing Metathesis (RCM) and the Vinylcyclopropane-Cyclopentene rearrangement, and provides validated protocols for its synthesis and resolution.

Structural Dynamics & Energetics

The reactivity of 1-(Boc-amino)-2-vinylcyclopropane is governed by the release of ring strain and the electronic influence of its substituents.

Ring Strain Analysis

Cyclopropane is the most strained cycloalkane. In the VCP system, this strain is compounded by the vinyl substituent.

  • Angle Strain (Baeyer Strain): The C-C-C bond angles are forced to 60°, significantly deviating from the ideal sp³ tetrahedral angle of 109.5°. This results in "banana bonds" (bent bonds) with high p-character, making the ring act chemically similar to an alkene.

  • Torsional Strain (Pitzer Strain): The eclipse of hydrogen atoms (or substituents) on the planar ring adds ~9 kcal/mol of torsional strain.

  • Total Strain Energy (SE): The parent vinylcyclopropane has a strain energy of approximately 27–28 kcal/mol .

Electronic Push-Pull Effects

The 1-amino-2-vinyl substitution pattern creates a donor-acceptor relationship, although the tert-butoxycarbonyl (Boc) group modulates the nitrogen's donor capacity.

  • Vinyl Group: Acts as a π-system that can stabilize radical intermediates, lowering the activation energy for ring-opening or rearrangement.

  • Boc-Amino Group: The carbamate nitrogen is less electron-rich than a free amine due to delocalization into the carbonyl. This electron-withdrawing nature (relative to amine) is crucial for preventing premature ring-opening reactions that are typically accelerated by strong donors.

Reactivity Manifold: The VCP Divergence

The VCP scaffold sits at a reactive crossroad. The chemist’s challenge is to channel the reactivity toward macrocyclization (RCM) while suppressing the thermodynamic sink of rearrangement.

The Vinylcyclopropane-Cyclopentene (VCP-CP) Rearrangement

This is the primary "threat" to the scaffold's integrity. It is a thermal [1,3]-sigmatropic rearrangement that expands the strained three-membered ring into a five-membered cyclopentene.

  • Mechanism: It proceeds via a biradical intermediate or a concerted pericyclic pathway depending on substituents.[1][2]

  • Activation Energy (

    
    ):  For the parent system, 
    
    
    
    kcal/mol.[1] However, radical-stabilizing substituents (like the vinyl group itself) lower this barrier.
  • Implication: High temperatures (>100°C) or specific Lewis acids can trigger this rearrangement, destroying the pharmacophore.

Ring-Closing Metathesis (RCM)

RCM is the "workhorse" reaction for synthesizing HCV protease inhibitors. It utilizes the vinyl handle of the VCP to form large macrocycles (14- to 18-membered rings).

  • Selectivity: Ruthenium-based catalysts (Grubbs II, Hoveyda-Grubbs) react preferentially with the olefin without opening the cyclopropane ring, provided the temperature is controlled.

  • Risk: "Ring-Opening Metathesis" (ROM) is a competing pathway if the ring strain release is catalytically accessible. The Boc group is essential here; it provides steric bulk that disfavors the approach of the Ru-carbene to the internal cyclopropane bonds.

Visualizing the Reactivity Pathways

VCP_Reactivity cluster_0 Thermodynamic Sink VCP 1-(Boc-amino)- 2-vinylcyclopropane RCM_Path Ring-Closing Metathesis (Desired Macrocycle) VCP->RCM_Path Ru-Catalyst < 80°C Rearrange_Path VCP-CP Rearrangement (Cyclopentene) VCP->Rearrange_Path Thermal (>100°C) or Lewis Acid RingOpen_Path Electrophilic/Radical Ring Opening VCP->RingOpen_Path Strong Acids or Radical Cations

Figure 1: The reactivity divergence of the VCP scaffold. RCM is the kinetically controlled product, while rearrangement represents the thermodynamic sink.

Synthesis Strategy: The "Glycine Route"

While several routes exist (e.g., Curtius rearrangement, Pd-catalyzed cyclopropanation), the dialkylation of glycine Schiff bases followed by enzymatic resolution is the industry standard for scalability and stereocontrol.

Mechanistic Pathway
  • Alkylation: A glycine imine (Schiff base) is deprotonated to form an aza-enolate.

  • Double Nucleophilic Attack: The enolate attacks trans-1,4-dibromo-2-butene. This occurs via an initial

    
     displacement followed by an intramolecular 
    
    
    
    (allylic) cyclization to close the ring.
  • Resolution: The resulting product is a racemate. An esterase (Alcalase) selectively hydrolyzes the undesired enantiomer, leaving the desired (1R, 2S) ester intact (or vice versa depending on the enzyme/ester choice).

Synthesis Workflow Diagram

Synthesis_Workflow Glycine Glycine Ethyl Ester Imine Schiff Base Formation (Benzaldehyde Imine) Glycine->Imine Dibromide trans-1,4-dibromo-2-butene Racemate Racemic VCP (1-amino-2-vinyl...) Imine->Racemate + Dibromide LiHMDS/Toluene Enzyme Enzymatic Resolution (Alcalase 2.4L) Racemate->Enzyme Desired (1R, 2S)-VCP Ester (Drug Precursor) Enzyme->Desired Intact Ester Undesired Hydrolyzed Acid (Discard/Recycle) Enzyme->Undesired Hydrolysis

Figure 2: Industrial synthesis workflow for the (1R, 2S)-VCP scaffold using enzymatic resolution.

Experimental Protocols

The following protocols are adapted from the optimized processes used in the synthesis of BILN 2061 and Danoprevir intermediates.

Synthesis of Racemic 1-(Boc-amino)-2-vinylcyclopropane Ethyl Ester

This protocol utilizes a phase-transfer or strong base approach to form the ring.

Reagents:

  • N-(Diphenylmethylene)glycine ethyl ester (Glycine Schiff base)

  • trans-1,4-Dibromo-2-butene[3][4]

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or KOtBu

  • Toluene/THF[5]

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask under Argon. Add N-(Diphenylmethylene)glycine ethyl ester (1.0 equiv) and trans-1,4-dibromo-2-butene (1.2 equiv) in anhydrous Toluene (0.2 M).

  • Cyclization: Cool to 0°C. Add LiHMDS (2.2 equiv, 1.0 M in THF) dropwise over 1 hour. The slow addition is critical to prevent polymerization of the dibromide.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC/LC-MS for the disappearance of the Schiff base.

  • Hydrolysis of Imine: Add 1N HCl (aqueous) and stir vigorously for 2 hours at RT to cleave the diphenylmethylene protecting group.

  • Boc-Protection: Adjust pH to ~9 using

    
    . Add 
    
    
    
    (1.2 equiv) in THF. Stir until conversion is complete.
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the racemic VCP ethyl ester.
    
Enzymatic Resolution (Alcalase 2.4L)

This step isolates the biologically active (1R, 2S) enantiomer.

Procedure:

  • Emulsion Formation: Suspend the racemic Boc-VCP ethyl ester in a biphasic mixture of Buffer (pH 8.0 phosphate or bicarbonate) and 10% DMSO (to improve solubility).

  • Enzyme Addition: Add Alcalase 2.4L (Novozymes) (approx 0.5 mL per gram of substrate).

  • Incubation: Stir vigorously at 40°C. Maintain pH 8.0 by autotitration with NaOH if possible, or periodic adjustment.

  • Monitoring: Monitor enantiomeric excess (ee) via Chiral HPLC. The enzyme preferentially hydrolyzes the (1S, 2R) ester to the acid.

  • Termination: When the ester ee > 98% (usually at ~50% conversion), stop the reaction by extracting the intact ester with EtOAc. The hydrolyzed acid remains in the aqueous layer.

  • Yield: Isolate the organic layer to obtain (1R, 2S)-1-(Boc-amino)-2-vinylcyclopropane ethyl ester.

Data Summary: Substituent Effects on VCP

Substituent (C1/C2)Activation Energy (

) for Rearrangement
Primary Reactivity Concern
Parent (H/Vinyl) ~50 kcal/molStable at moderate temp.
Donor (Amino/Vinyl) ~35-40 kcal/molHigh Risk: Thermal rearrangement to cyclopentene.
Boc-Amino/Vinyl ~42-45 kcal/molStable: Boc withdraws density, stabilizing the ring for RCM.
Donor/Donor < 25 kcal/molSpontaneous ring opening/rearrangement.

References

  • Beaulieu, P. L., et al. (2005). "Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease."[3][4][6] The Journal of Organic Chemistry, 70(15), 5869–5879.

  • Tsantrizos, Y. S., et al. (2006). "Epimerization Reaction of a Substituted Vinylcyclopropane Catalyzed by Ruthenium Carbenes: Mechanistic Analysis." The Journal of Organic Chemistry, 71(23), 8864–8875.[7]

  • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312–322.
  • Rosenquist, Å., et al. (2014). "Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor." Journal of Medicinal Chemistry, 57(5), 1673-1693.

Sources

Exploratory

Technical Whitepaper: 1-(Boc-amino)-2-vinylcyclopropane Scaffolds

The following technical guide provides an in-depth analysis of 1-(Boc-amino)-2-vinylcyclopropane scaffolds, addressing the nomenclature ambiguity between the decarboxylated carbamate and the pharmaceutical standard Vinyl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(Boc-amino)-2-vinylcyclopropane scaffolds, addressing the nomenclature ambiguity between the decarboxylated carbamate and the pharmaceutical standard Vinyl-ACCA (the P1 amino acid moiety).

Nomenclature, Synthesis, and Application in HCV Protease Inhibitors

Executive Summary

The term "1-(Boc-amino)-2-vinylcyclopropane" technically refers to a decarboxylated cyclopropyl carbamate. However, in the context of drug development—specifically for Hepatitis C Virus (HCV) NS3/4A protease inhibitors—this nomenclature is frequently used as a shorthand for the (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (Vinyl-ACCA) moiety. This strained ring system serves as the critical "P1" anchor in blockbuster drugs like Simeprevir , Danoprevir , and Asunaprevir , providing conformational restriction that optimizes binding affinity and metabolic stability.

This guide delineates the strict chemical identity (CAS 134716-46-4) versus the pharmaceutical standard (CAS 159622-10-3/259217-95-3) and provides validated protocols for the synthesis and resolution of the bioactive (1R,2S) enantiomer.

Part 1: Identity & Nomenclature

Precise identification is critical due to the existence of multiple stereoisomers and functional derivatives. The table below resolves the ambiguity between the literal chemical name and the pharmaceutical intermediate.

Chemical Identity Table[1][2]
Common NameIUPAC NameCAS NumberMolecular FormulaRole
Vinyl-ACCA (Free Acid) (1R,2S)-1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid159622-10-3 C₁₁H₁₇NO₄Primary Drug Intermediate (P1 Moiety)
Vinyl-ACCA (Ethyl Ester) Ethyl (1R,2S)-1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate259217-95-3 C₁₃H₂₁NO₄Key Synthetic Precursor
Racemic Ester Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate681807-59-0 C₁₃H₂₁NO₄Pre-resolution Mixture
Decarboxylated Carbamate tert-Butyl (2-vinylcyclopropyl)carbamate134716-46-4 C₁₀H₁₇NO₂Mechanistic Probe / Impurity
Stereochemical Criticality

The biological activity of HCV protease inhibitors is strictly dependent on the (1R, 2S) configuration.

  • C1 (Amino/Carboxy center): Must be (R)-configuration to match the L-amino acid backbone of the peptide mimetic.

  • C2 (Vinyl center): Must be (S)-configuration (syn to the ester/acid) to project the vinyl group into the S1' specificity pocket of the NS3 protease.

Part 2: Synthetic Routes & Mechanism

The synthesis of the Vinyl-ACCA scaffold is challenging due to the high ring strain and the requirement for strict diastereocontrol. Two primary routes dominate the field: the Bis-alkylation Route (Industrial Standard) and the Ring-Closing Metathesis (RCM) Route.

2.1 The Industrial Standard: Bis-alkylation & Enzymatic Resolution

This route, pioneered by Boehringer Ingelheim and Merck, relies on the double alkylation of a glycine Schiff base, followed by a highly selective enzymatic resolution.

Mechanism:

  • Phase Transfer Catalysis (PTC): A glycine imine (protected with benzaldehyde or benzophenone) is deprotonated.

  • Double Alkylation: Reaction with trans-1,4-dibromo-2-butene. The first alkylation is an S_N2 displacement; the second is an intramolecular S_N2' cyclization that forms the cyclopropane ring and the vinyl group simultaneously.

  • Hydrolysis & Protection: The imine is hydrolyzed and the amine is Boc-protected to yield the racemic ester (CAS 681807-59-0).

  • Enzymatic Resolution: The enzyme Alcalase 2.4L (Subtilisin Carlsberg) selectively hydrolyzes the ester of the desired (1R,2S) enantiomer to the free acid, leaving the unwanted (1S,2R) isomer as the ester.

2.2 Visualization of Synthetic Logic

Synthesispathway Start Glycine Ethyl Ester (Schiff Base) Intermediate Racemic Vinyl-ACCA Ethyl Ester (CAS 681807-59-0) Start->Intermediate 1. KOtBu, Toluene 2. H3O+ 3. Boc2O Reagent 1,4-Dibromo-2-butene Reagent->Intermediate Resolution Enzymatic Resolution (Alcalase 2.4L) Intermediate->Resolution pH 8.0 Buffer Product (1R,2S)-Vinyl-ACCA (Free Acid) (CAS 159622-10-3) Resolution->Product Selective Hydrolysis Waste (1S,2R)-Ester (Discarded/Recycled) Resolution->Waste Unreacted Ester

Caption: Industrial synthesis flow for (1R,2S)-Vinyl-ACCA via enzymatic resolution.

Part 3: Applications in Medicinal Chemistry

The 1-(Boc-amino)-2-vinylcyclopropane moiety is a "privileged structure" in antiviral drug design.

3.1 The P1 Pharmacophore

In HCV NS3/4A protease inhibitors, the substrate binding groove is defined by pockets S1, S2, S3, etc.

  • Conformational Restriction: The cyclopropane ring rigidly locks the backbone angles (

    
    ), reducing the entropic penalty of binding.
    
  • S1' Interaction: The vinyl group at C2 projects into the S1' subsite (a hydrophobic pocket), enhancing potency.

  • Electrophilic Trap (Optional): In covalent inhibitors, the vinyl group can be modified, but in most approved drugs (e.g., Simeprevir), it serves as a non-covalent hydrophobic anchor.

3.2 Structure-Activity Relationship (SAR) Logic

SAR_Logic Drug HCV Protease Inhibitor (e.g., Danoprevir) P1_Moiety P1: Vinyl-ACCA Drug->P1_Moiety Backbone Peptide Backbone (H-Bond Network) Drug->Backbone Warhead C-Terminus (Sulfonamide/Acid) Drug->Warhead P1_Moiety->Backbone Rigidification S1_Pocket S1 Specificity Pocket (Hydrophobic) P1_Moiety->S1_Pocket Vinyl Group Interaction Cat_Triad Catalytic Triad (H57, D81, S139) Warhead->Cat_Triad Electrostatic/Covalent Target NS3 Protease Active Site

Caption: Pharmacophore mapping of the Vinyl-ACCA moiety within the HCV NS3 protease active site.

Part 4: Experimental Protocols
Protocol 4.1: Synthesis of Racemic N-Boc-Vinyl-ACCA Ethyl Ester

This protocol produces the racemic mixture (CAS 681807-59-0) suitable for subsequent resolution.

Reagents:

  • Glycine ethyl ester hydrochloride (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • trans-1,4-Dibromo-2-butene (1.0 eq)

  • Lithium tert-butoxide (2.2 eq)

  • Toluene (Solvent)

Procedure:

  • Imine Formation: Suspend glycine ethyl ester HCl in toluene. Add benzaldehyde and stir at RT for 4 hours. Remove water via Dean-Stark trap or MgSO₄.

  • Cyclopropanation: Cool the solution to 0°C. Add trans-1,4-dibromo-2-butene.

  • Base Addition: Slowly add Lithium tert-butoxide in toluene over 1 hour. The color will shift from yellow to deep orange. Stir at 0°C for 4 hours, then warm to RT overnight.

  • Hydrolysis: Quench with 1N HCl (pH ~2) and stir for 2 hours to hydrolyze the imine. Separate the organic layer (contains benzaldehyde) and keep the aqueous layer (contains the amine).

  • Boc Protection: Adjust the aqueous layer pH to 9.0 using NaOH. Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF. Stir for 12 hours.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect ~60-70% of a yellow oil (Racemic Mixture).

Protocol 4.2: Enzymatic Resolution to (1R,2S)-Acid

This step isolates the bioactive isomer (CAS 159622-10-3).

Reagents:

  • Racemic N-Boc-Vinyl-ACCA Ethyl Ester[3]

  • Alcalase 2.4L (Novozymes)

  • Phosphate Buffer (pH 8.0)

Procedure:

  • Emulsification: Suspend the racemic ester (10 g) in 0.1 M phosphate buffer (100 mL, pH 8.0) with rapid stirring.

  • Enzyme Addition: Add Alcalase 2.4L (1 mL). Maintain pH 8.0 by automatic addition of 1.0 M NaOH (pH-stat titration).

  • Monitoring: Stop the reaction when NaOH consumption indicates 50% conversion (typically 24-48 hours).

  • Separation: Extract the unreacted ester (the (1S,2R) isomer) with MTBE.

  • Acid Isolation: Acidify the remaining aqueous phase to pH 3.0 with citric acid. Extract the product (1R,2S)-Acid with Ethyl Acetate.

  • Purity Check: Verify enantiomeric excess (ee) via Chiral HPLC (>98% ee expected).

References
  • Beauliu, P. L., et al. (2005). "Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease."[3][4] Journal of Organic Chemistry. Link

  • Rosenquist, A., et al. (2014). "Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor." Journal of Medicinal Chemistry. Link

  • PubChem Database. "Compound Summary for CAS 159622-10-3." National Center for Biotechnology Information. Link

  • ChemicalBook. "1-Boc-amino-2-vinylcyclopropanecarboxylic acid ethyl ester Properties." Link

  • Ambeed. "tert-Butyl (2-vinylcyclopropyl)carbamate (CAS 134716-46-4)."[5] Link

Sources

Foundational

Introduction: The Strategic Value of Vinylcyclopropane Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide to the Commercial Availability and Synthesis of 1-(Boc-amino)-2-vinylcyclopropane Derivatives for Researchers, Scientists, and Drug Development Professionals The cyclopropane ring, a motif of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Availability and Synthesis of 1-(Boc-amino)-2-vinylcyclopropane Derivatives for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of significant interest to medicinal chemists, offers a unique combination of rigidity and three-dimensionality.[1] When incorporated into amino acid structures, it can enforce specific conformations, enhancing enzymatic stability and receptor selectivity.[1] The addition of a vinyl group to this scaffold further expands its utility, providing a versatile handle for a variety of chemical transformations. This guide focuses on the commercial availability and synthesis of 1-(Boc-amino)-2-vinylcyclopropane derivatives, a class of noncanonical amino acids that have emerged as critical building blocks in the development of modern therapeutics, most notably for the treatment of Hepatitis C.[1][2][3] These compounds, particularly the (1R,2S) stereoisomer of 1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA), are key intermediates in the synthesis of potent NS3 protease inhibitors like Grazoprevir and Simeprevir.[1]

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of commercial suppliers and detailed synthetic protocols for accessing these valuable molecules.

Commercial Availability of 1-(Boc-amino)-2-vinylcyclopropane Derivatives

Compound NameCAS NumberSupplier(s)PurityNotes
(1R,2S)-1-[(Tert-Butoxycarbonyl)Amino]-2-Vinylcyclopropanecarboxylic Acid159622-10-3PureSynth[4]>98% (GC)A key intermediate for Hepatitis C protease inhibitors.
tert-Butyl ((1r,2s)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamate630421-48-6ChemUniverse[5]97%A more complex derivative with a sulfonamide moiety.
Ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate 4-methylbenzenesulfonate1159609-95-6Fisher Scientific (ChemScene)[6]>97%The tosylate salt of the ethyl ester.
Methyl 1-amino-2-vinylcyclopropane-1-carboxylate hydrochloride1185307-84-9Sigma-Aldrich, BLD Pharm[7]97%The hydrochloride salt of the methyl ester.
tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopropyl)carbamateNot specifiedDana Bioscience[8]Not specifiedAn aminoethyl derivative.
1-(Boc-amino)cyclopropanecarboxylic acid88950-64-5Sigma-Aldrich[9], Thermo Scientific[10], INDOFINE[11], Aapptec≥98%A related saturated cyclopropane amino acid.

Synthesis of 1-(Boc-amino)-2-vinylcyclopropane Derivatives

The synthesis of 1-(Boc-amino)-2-vinylcyclopropane derivatives, particularly the enantiomerically pure forms, is a well-documented area of research driven by their importance in the pharmaceutical industry. The most common strategies involve the construction of the cyclopropane ring followed by enzymatic or chiral resolution to obtain the desired stereoisomer.

General Synthetic Strategy: From Glycine to Enantiopure Vinyl-ACCA

A widely adopted synthetic route starts from simple and inexpensive starting materials like glycine ethyl ester.[2] The key steps involve the formation of an imine, dialkylation to form the cyclopropane ring, protection of the amino group, and finally, resolution to separate the enantiomers.

The following diagram illustrates a common synthetic pathway to N-Boc protected vinyl-ACCA esters.

Synthetic Pathway to N-Boc Vinyl-ACCA glycine Glycine Ethyl Ester imine Imine Formation (e.g., with Benzaldehyde) glycine->imine dialkylation Dialkylation with trans-1,4-dibromo-2-butene imine->dialkylation racemic_ester Racemic Vinyl-ACCA Ethyl Ester dialkylation->racemic_ester boc_protection Boc Protection (Boc)2O, NaOH racemic_ester->boc_protection racemic_boc_ester Racemic N-Boc-Vinyl-ACCA Ethyl Ester boc_protection->racemic_boc_ester resolution Enzymatic Resolution (e.g., Alcalase 2.4L) racemic_boc_ester->resolution enantiopure_ester Enantiopure (1R,2S)-N-Boc- Vinyl-ACCA Ethyl Ester resolution->enantiopure_ester hydrolysis Hydrolysis enantiopure_ester->hydrolysis enantiopure_acid Enantiopure (1R,2S)-N-Boc- Vinyl-ACCA hydrolysis->enantiopure_acid

Caption: A common synthetic route to enantiopure N-Boc protected vinyl-ACCA.

Detailed Experimental Protocol: Synthesis of (1R,2S)-N-Boc-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester

The following protocol is a synthesized representation of methodologies described in the literature.[2][12]

Step 1: Synthesis of Racemic N-Boc-vinyl-ACCA-OEt [12]

  • Imine Formation: React glycine ethyl ester with benzaldehyde to form the corresponding imine.

  • Cyclopropanation: To a suspension of lithium tert-butoxide and trans-1,4-dibromo-2-butene in a suitable solvent (e.g., TBME), add a solution of the imine. The reaction is typically stirred at room temperature.

  • Hydrolysis: The resulting mixture is treated with aqueous acid (e.g., HCl) to hydrolyze the imine, yielding the racemic amino ester.

  • Boc Protection: The crude amino ester is then protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like sodium hydroxide to afford the racemic N-Boc protected ethyl ester.

Causality Behind Experimental Choices:

  • Lithium tert-butoxide is chosen as a strong, non-nucleophilic base to facilitate the deprotonation of the glycine imine, which then acts as the nucleophile in the dialkylation reaction.

  • trans-1,4-dibromo-2-butene serves as the dielectrophile, and its geometry dictates the relative stereochemistry of the vinyl and amino groups on the cyclopropane ring.

Step 2: Enzymatic Resolution [2][12]

  • The racemic N-Boc-vinyl-ACCA-OEt is subjected to enzymatic hydrolysis using an enzyme such as Alcalase 2.4L.

  • The enzyme selectively hydrolyzes one enantiomer (typically the (1S,2R)-ester) to the corresponding carboxylic acid, leaving the desired (1R,2S)-ester largely unreacted.

  • The unreacted (1R,2S)-ester can then be separated from the hydrolyzed acid by extraction. The enantiomeric excess of the remaining ester is monitored by chiral HPLC.

Causality Behind Experimental Choices:

  • Enzymatic resolution is a highly efficient method for obtaining enantiomerically pure compounds. Alcalase 2.4L is a robust and commercially available protease with proven selectivity for this substrate.

The following diagram illustrates the workflow for the synthesis and resolution of N-Boc protected vinyl-ACCA ethyl ester.

Synthesis and Resolution Workflow cluster_synthesis Synthesis of Racemic Ester cluster_resolution Enzymatic Resolution start Glycine Ethyl Ester + Benzaldehyde imine_formation Imine Formation start->imine_formation cyclopropanation Cyclopropanation with trans-1,4-dibromo-2-butene imine_formation->cyclopropanation hydrolysis_boc Imine Hydrolysis & Boc Protection cyclopropanation->hydrolysis_boc racemic_product Racemic N-Boc-Vinyl-ACCA-OEt hydrolysis_boc->racemic_product enzymatic_hydrolysis Enzymatic Hydrolysis (Alcalase 2.4L) racemic_product->enzymatic_hydrolysis separation Extraction enzymatic_hydrolysis->separation s_acid (1S,2R)-N-Boc-Vinyl-ACCA separation->s_acid Aqueous Phase r_ester (1R,2S)-N-Boc-Vinyl-ACCA-OEt (>99% ee) separation->r_ester Organic Phase

Caption: Workflow for the synthesis and enzymatic resolution of N-Boc-vinyl-ACCA ethyl ester.

Conclusion

1-(Boc-amino)-2-vinylcyclopropane derivatives are indispensable building blocks in modern drug discovery, particularly for antiviral therapies. While the parent compound is not a standard catalog item, its carboxylic acid and ester analogs, especially in their enantiomerically pure forms, are commercially available from a number of specialized suppliers. For larger-scale needs or for accessing novel derivatives, the synthetic routes are well-established, with the key challenge being the efficient and scalable resolution of enantiomers. The methodologies outlined in this guide, which leverage classical organic reactions in tandem with modern biocatalysis, provide a robust framework for researchers and process chemists to access these valuable and highly sought-after chemical entities.

References

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. ACS Omega, 2023. [Link]

  • tert-butyl ((1r,2s)-1-((cyclopropylsulfonyl)carbamoyl)-2-vinylcyclopropyl)carbamate. ChemUniverse. [Link]

  • tert-butyl N-[[1-(aminomethyl)cyclopropyl]methyl]carbamate. Synthonix. [Link]

  • Synthesis of (1 R ,2 S )-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. ResearchGate, 2005. [Link]

  • (1R,2S)-1-[(Tert-Butoxycarbonyl)Amino]-2-Vinylcyclopropanecarboxylic Acid 98.0%(GC). PureSynth. [Link]

  • tert-Butyl ((1S,2R)-2-(aminomethyl)cyclopropyl)carbamate 1g. Dana Bioscience. [Link]

  • (1R, 2S)-2-Amino-1-(N-boc-amino)cyclopentane. CP Lab Safety. [Link]

  • Synthesis of (B 1) tert.-Butyl N-vinylcarbamate. PrepChem.com. [Link]

  • 1-amino-2-vinyl cyclopropane carboxylic acid amide, salt of same, and method for producing same.
  • The synthesis of cyclopropane amino acids and peptides.
  • Different ring opening reactions of vinylcyclopropanes. American Chemical Society. [Link]

  • Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. PMC. [Link]

  • Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. ResearchGate. [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. [Link]

  • BOC-1-AMINOCYCLOPROPANE-1-CARBOXYLIC ACID. INDOFINE Chemical Company. [Link]

  • Racemic diastereoisomers of 1-amino-2-hydroxycyclopentanecarboxylic acid. PubMed. [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof.
  • New method unlocks cyclopropenes' potential for drug discovery. EPFL. [Link]

  • Boc-Acpc-OH [88950-64-5]. Aapptec Peptides. [Link]

  • Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I) Dimer Catalysis. PMC. [Link]

  • Enantioseparation of Chiral Drugs – An Overview. Pharmaceutical Technology. [Link]

  • prop-2-en-1-yl (1R, 2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate. Lab Supplies. [Link]

  • Dynamic stereomutation of vinylcyclopropanes with metalloradicals. PMC. [Link]

  • BOC-1-AMINO-1-CYCLOPROPANE CARBOXYLIC ACID. ChemBK. [Link]

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Exploratory

Introduction to Vinylcyclopropane Chemistry for Drug Discovery

This guide provides an advanced technical analysis of vinylcyclopropane (VCP) chemistry, tailored for drug discovery professionals. It moves beyond basic definitions to explore the dual utility of VCPs as high-energy syn...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of vinylcyclopropane (VCP) chemistry, tailored for drug discovery professionals. It moves beyond basic definitions to explore the dual utility of VCPs as high-energy synthetic intermediates (for accessing complex cores) and privileged structural motifs (in FDA-approved antivirals).

Executive Summary

Vinylcyclopropane (VCP) is a unique three-carbon building block characterized by the conjugation of a strained cyclopropane ring (~27.5 kcal/mol strain energy) with a vinyl group. In drug discovery, VCPs occupy a "Goldilocks" zone of reactivity:

  • As Synthetic Intermediates: They serve as strain-release warheads for accessing 5- and 7-membered rings via rearrangements and cycloadditions (e.g., Wender [5+2]).

  • As Structural Motifs: They function as rigid, metabolically stable bioisosteres in final drug candidates (e.g., HCV protease inhibitors), where the vinyl group fills lipophilic pockets and the cyclopropane restricts conformation.

Structural & Electronic Properties

The VCP moiety is not merely a cyclopropane with a double bond; it is a conjugated system with distinct orbital interactions.

  • Bisected vs. Perpendicular Conformations: The reactivity of VCP is governed by the overlap between the vinyl

    
    -system and the Walsh orbitals of the cyclopropane. The s-trans bisected  conformation is generally the global minimum, allowing maximum conjugation.
    
  • Bond Dissociation Energy (BDE): The C–H bonds of the cyclopropane ring are strong (~106 kcal/mol), conferring metabolic stability against oxidative metabolism (CYP450) compared to ethyl or isopropyl groups.

  • Strain-Release Driving Force: The relief of ring strain drives the thermodynamic favorability of ring-expansion reactions, making VCPs ideal precursors for difficult-to-synthesize medium-sized rings.

PropertyValue/CharacteristicRelevance to Drug Design
Ring Strain ~27.5 kcal/molDriving force for rearrangements (e.g., to cyclopentenes).
C-C Bond Length 1.51 Å (distal), 1.48 Å (proximal)Proximal bond lengthening indicates activation by the vinyl group.
Metabolic Stability High (C-H abstraction resistant)Excellent bioisostere for alkyl chains; reduces metabolic clearance.
Lipophilicity ModerateRigidifies structure without excessive lipophilicity penalty.
Synthetic Methodologies: Accessing the VCP Core

Modern drug discovery requires modular access to VCPs. Traditional carbene additions are often hazardous. Recent transition-metal catalyzed methods offer milder alternatives.

A. The Pd(I) Dimer Approach (Schoenebeck Protocol)

A breakthrough method utilizing air-stable Pd(I) dimers allows for the modular coupling of cyclopropyl zincates with vinyl halides. This prevents the ring-opening side reactions common with Pd(0)/Pd(II) cycles.

  • Mechanism: Involves an I-Pd-Pd-I active species that facilitates oxidative addition without disrupting the cyclopropane integrity.

  • Scope: Tolerates heterocycles and polar functional groups common in medicinal chemistry.

B. Vinyl-ACCA Synthesis (The HCV Workhorse)

For HCV protease inhibitors (e.g., Danoprevir, Simeprevir), the key building block is (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (Vinyl-ACCA) .

  • Route: Typically accessed via partial reduction of a divinylcyclopropane or Curtius rearrangement of a di-acid precursor.

  • Utility: The vinyl group serves as a handle for Ring-Closing Metathesis (RCM) to form macrocycles.

VCP as a Reactive Intermediate: Rearrangements & Cycloadditions

This section details how to exploit VCPs to build complex core scaffolds.

Mechanism: The Vinylcyclopropane-Cyclopentene Rearrangement

This is a [1,3]-sigmatropic shift that converts VCPs to cyclopentenes.

  • Thermal: Requires high temperatures (>300°C), proceeding via a diradical intermediate.

  • Catalytic: Transition metals (Rh, Ni, Pd) lower the activation energy significantly, allowing reaction at ambient temperatures.

VCP_Rearrangement VCP Vinylcyclopropane (Strained Precursor) Diradical Allylic/Alkyl Diradical Intermediate VCP->Diradical Thermal (>300°C) Homolytic Cleavage MetalComplex Metal-Allyl Complex (Rh/Ni Catalysis) VCP->MetalComplex Oxidative Addition (Mild Conditions) Cyclopentene Cyclopentene (Target Scaffold) Diradical->Cyclopentene Recoupling MetalComplex->Cyclopentene Reductive Elimination

Figure 1: Mechanistic divergence of VCP rearrangement. Thermal pathways involve high-energy diradicals, while metal catalysis (green path) proceeds via stabilized allyl intermediates.

The Wender [5+2] Cycloaddition

The most powerful application of VCPs in synthesis is the Rh(I)-catalyzed [5+2] cycloaddition with alkynes or alkenes to form cycloheptanoids (7-membered rings).

  • Significance: Provides rapid access to the core skeletons of terpenes and azulenes.

  • Reagent:

    
     or 
    
    
    
    .
Medicinal Chemistry Case Study: HCV Protease Inhibitors

The "Vinyl-ACCA" motif is a cornerstone in the design of NS3/4A protease inhibitors.

  • Drug: Simeprevir (Olysio) & Danoprevir .

  • Role of VCP:

    • P1 Anchor: The cyclopropane ring fits snugly into the S1 pocket of the protease.

    • Macrocyclization Handle: The vinyl group is used in the Ring-Closing Metathesis (RCM) step to close the 14- or 15-membered macrocycle.

    • Electronic Modulation: The electron-withdrawing nature of the sulfonamide attached to the cyclopropane (in Simeprevir) acidifies the NH, mimicking the tetrahedral intermediate of peptide hydrolysis.

Workflow: From Building Block to Drug

Drug_Workflow Start Vinyl-ACCA Building Block (Chiral VCP) Peptide Peptide Coupling (P2/P3 Extension) Start->Peptide Amide Bond Formation RCM_Pre Acyclic Diene Precursor Peptide->RCM_Pre Functionalization RCM_Step Ring-Closing Metathesis (Grubbs Catalyst) RCM_Pre->RCM_Step Ru-Catalysis Macrocycle Macrocyclic VCP Core (Rigidified) RCM_Step->Macrocycle Release of Ethylene Final Simeprevir/Danoprevir (HCV Protease Inhibitor) Macrocycle->Final Late-Stage Optimization

Figure 2: The strategic role of the vinylcyclopropane moiety in constructing macrocyclic HCV drugs.

Experimental Protocols
Protocol A: Rhodium-Catalyzed [5+2] Cycloaddition

Use Case: Synthesizing a 5,7-fused bicyclic system from a VCP-alkyne tether.

  • Preparation: In a glovebox, weigh

    
     (5 mol%) into a flame-dried Schlenk flask.
    
  • Solvent: Add anhydrous 1,2-dichloroethane (DCE) to create a 0.01 M solution relative to the substrate.

  • Substrate Addition: Add the VCP-alkyne tethered substrate (1.0 equiv) dropwise via syringe.

  • Reaction: Heat the sealed vessel to 80°C for 2–4 hours. Monitor by TLC/LCMS for disappearance of the VCP starting material.

  • Workup: Cool to room temperature. Filter through a pad of silica gel (eluting with Et2O) to remove Rh residues. Concentrate in vacuo.

  • Validation: 1H NMR should show the disappearance of vinyl protons (multiplets at 5.0–6.0 ppm) and appearance of cycloheptene alkene protons.

Protocol B: Pd(I)-Catalyzed VCP Synthesis (Schoenebeck Method)

Use Case: Installing a vinyl group on a cyclopropane with retention of stereochemistry.

  • Reagents: Cyclopropyl zincate (0.5 M in THF, prepared in situ), Vinyl bromide (1.2 equiv),

    
     (1 mol%).
    
  • Execution: Add the Pd dimer to the vinyl bromide solution in THF at ambient temperature.

  • Coupling: Add the cyclopropyl zincate solution dropwise over 1 minute.

  • Completion: Stir for 30 minutes at 25°C. (Reaction is extremely fast).

  • Quench: Quench with aq. HCl (1 M) or sat. NH4Cl. Extract with EtOAc.

  • Note: This protocol preserves the cis/trans geometry of the cyclopropane, a critical advantage over Pd(0) methods.

References
  • Wender, P. A., et al. "Transition Metal-Catalyzed [5+2] Cycloadditions of Vinylcyclopropanes and Alkynes: A New Strategy for the Synthesis of Seven-Membered Rings." Journal of the American Chemical Society, 1995. Link

  • Rosenquist, A., et al. "Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor." Journal of Medicinal Chemistry, 2014. Link

  • Mendel, M., et al. "Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air-Stable Palladium(I) Dimer Catalysis." Angewandte Chemie International Edition, 2023. Link

  • Hudlicky, T., et al. "The Vinylcyclopropane-Cyclopentene Rearrangement." Organic Reactions, 2011.[1] Link

  • Li, G., et al. "Danoprevir for the Treatment of Hepatitis C Virus Infection: Design, Development, and Place in Therapy."[2] Drug Design, Development and Therapy, 2020.[2][3] Link

Sources

Protocols & Analytical Methods

Method

Diastereoselective Synthesis of 1-(Boc-amino)-2-vinylcyclopropane: An Application Note for Medicinal Chemistry Intermediates

Introduction The 1-amino-2-vinylcyclopropane carboxylic acid (vinyl-ACCA) scaffold is a conformationally constrained structural motif of significant interest in medicinal chemistry and drug development. Its incorporation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-amino-2-vinylcyclopropane carboxylic acid (vinyl-ACCA) scaffold is a conformationally constrained structural motif of significant interest in medicinal chemistry and drug development. Its incorporation into peptide-based molecules can enforce specific backbone geometries, leading to enhanced binding affinity and metabolic stability. Notably, derivatives of vinyl-ACCA are crucial components of several potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, a key enzyme in the viral replication cycle.[1][2] The precise stereochemical arrangement of the substituents on the cyclopropane ring is critical for biological activity, making diastereoselective synthesis a paramount challenge for researchers.

This application note provides a detailed, field-proven protocol for the diastereoselective synthesis of a key intermediate, 1-(Boc-amino)-2-vinylcyclopropane, specifically focusing on the racemic ethyl ester form. We will delve into the mechanistic underpinnings that govern the reaction's stereochemical outcome and present a step-by-step methodology adaptable for research and process development environments.

Theoretical Principles and Mechanistic Insights

The synthesis of the 1-amino-2-vinylcyclopropane core is most effectively achieved through a base-mediated cyclization reaction. The strategy detailed herein involves the reaction of a glycine imine derivative with trans-1,4-dibromo-2-butene. This approach consolidates the construction of the cyclopropane ring and the installation of the required amino and vinyl functionalities in a single key step.

The diastereoselectivity of the cyclopropanation is highly dependent on the choice of base and solvent. The reaction proceeds via the formation of an enolate from the glycine imine, which then undergoes a nucleophilic attack on one of the allylic carbons of the dibromobutene, followed by an intramolecular SN2' reaction to close the three-membered ring. The relative orientation of the vinyl and the ester groups (resulting in cis or trans diastereomers) is determined during this ring-closing step. Strong, non-nucleophilic bases such as lithium tert-butoxide (LiOtBu) or lithium hexamethyldisilazide (LiHMDS) are typically employed to facilitate the initial deprotonation.[1]

Studies have shown that the combination of LiOtBu in toluene at room temperature provides a favorable balance of reactivity and selectivity, preferentially forming the desired trans diastereomer.[1] The use of other bases or solvents can erode this selectivity, leading to mixtures of diastereomers and reduced overall yields. For instance, while LiHMDS is an effective base, it may require longer reaction times or lead to increased decomposition, impacting the isolated yield.[1]

Alternative advanced strategies for asymmetric cyclopropanation often involve transition-metal catalysis. Chiral rhodium(II) carboxylate catalysts, for example, can mediate the reaction between an olefin and a diazo compound to produce cyclopropanes with high diastereo- and enantioselectivity.[3][4][5] Similarly, methods utilizing chiral sulfur or telluronium ylides have been developed for the asymmetric synthesis of vinylcyclopropanes, where the stereochemical outcome can be controlled by the choice of chiral auxiliary and reaction conditions.[6][7] While powerful, these methods often require specialized catalysts and precursors. The protocol described below offers a robust and scalable approach using more readily available reagents.

Experimental Workflow and Protocol

The synthesis of racemic Boc-protected 1-amino-2-vinylcyclopropane ethyl ester is a multi-step process that begins with the formation of a glycine imine, followed by the key diastereoselective cyclopropanation, and concludes with the protection of the resulting amine with a tert-butoxycarbonyl (Boc) group.

Visual Workflow

Synthesis_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Cyclopropanation cluster_2 Step 3: Amine Deprotection & Boc Protection A Glycine Ethyl Ester C N-Benzhydrylidene Glycine Ethyl Ester (Imine) A->C + Benzaldehyde, Toluene, Dean-Stark B Benzaldehyde B->C F Racemic trans-1-Amino-2-vinylcyclopropane Ethyl Ester Derivative C->F + Dibromobutene (D) + LiOtBu (E) in Toluene D trans-1,4-Dibromo-2-butene D->F E Lithium tert-butoxide (LiOtBu) E->F I Racemic trans-1-(Boc-amino)-2-vinylcyclopropane Ethyl Ester (Final Product) F->I 1. Hydrolysis (HCl) 2. Boc Protection (Boc2O, NaOH) G Hydrochloric Acid (HCl) G->I H Di-tert-butyl dicarbonate (Boc2O) H->I

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of racemic vinyl-ACCA derivatives.[1]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (Example Scale)Moles (mmol)Equivalents
Glycine ethyl ester hydrochlorideC₄H₁₀ClNO₂139.583.49 g25.01.0
BenzaldehydeC₇H₆O106.122.65 g (2.54 mL)25.01.0
trans-1,4-Dibromo-2-buteneC₄H₆Br₂213.905.35 g25.01.0
Lithium tert-butoxide (LiOtBu)C₄H₉LiO80.054.70 g58.752.35
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.256.0 g27.51.1
TolueneC₇H₈-~150 mL--
Hydrochloric Acid (37%)HCl-As needed--
Sodium Hydroxide (NaOH)NaOH-As needed--
Ethyl Acetate (EtOAc)C₄H₈O₂-For extraction--
Saturated aq. NaCl (Brine)NaCl-For washing--
Anhydrous MgSO₄MgSO₄-For drying--
Step 1: Synthesis of N-Benzhydrylidene Glycine Ethyl Ester (Imine)
  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add glycine ethyl ester hydrochloride (25.0 mmol, 1.0 eq), toluene (100 mL), and a suitable base (e.g., triethylamine, 1.1 eq) to liberate the free amine.

  • Add benzaldehyde (25.0 mmol, 1.0 eq).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. The resulting solution of the imine in toluene can be used directly in the next step after filtering off any salts.

Step 2: Diastereoselective Cyclopropanation
  • In a separate, dry, three-neck flask under an inert atmosphere (N₂ or Ar), suspend lithium tert-butoxide (58.75 mmol, 2.35 eq) in dry toluene (50 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Prepare a solution of the imine from Step 1 and trans-1,4-dibromo-2-butene (25.0 mmol, 1.0 eq) in toluene.

  • Add this pre-formed mixture dropwise to the stirred suspension of LiOtBu at 0 °C over 30-45 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS for the consumption of starting materials.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (~50 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclopropyl-imine adduct.

Step 3: Hydrolysis and Boc-Protection
  • Dissolve the crude adduct from Step 2 in a mixture of acetone (~50 mL) and water (~20 mL).

  • Add aqueous hydrochloric acid (e.g., 3M HCl) until the pH is approximately 2. Stir at room temperature for 1-2 hours to hydrolyze the imine.

  • Cool the mixture to 0-5 °C and add di-tert-butyl dicarbonate (Boc₂O, 27.5 mmol, 1.1 eq).

  • Slowly add aqueous sodium hydroxide (e.g., 2M NaOH) to maintain the pH between 9-10.

  • Allow the reaction to warm to room temperature and stir overnight (12-24 hours).

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the target compound, racemic trans-1-(Boc-amino)-2-vinylcyclopropane ethyl ester.

Data Summary: Influence of Reaction Conditions

The selection of the base is critical for achieving high yield and diastereoselectivity in the cyclopropanation step. The following table, based on literature data, summarizes the effect of different bases on the reaction outcome.[1]

EntryBaseEquivalents (Base)SolventYield of Boc-protected Ester (%)Diastereomeric Ratio (trans:cis)
1LiOtBu2.35Toluene69>95:5
2LiHMDS2.35Toluene48>95:5
3NaOtBu2.35Toluene55~85:15
4KOtBu2.35Toluene16~80:20

As indicated, LiOtBu provides the highest isolated yield of the desired product while maintaining excellent diastereoselectivity.

Conclusion

This application note details a robust and scalable method for the diastereoselective synthesis of racemic trans-1-(Boc-amino)-2-vinylcyclopropane ethyl ester, a valuable intermediate for the development of HCV protease inhibitors and other biologically active molecules. The protocol emphasizes the critical role of reaction conditions, particularly the choice of base, in controlling the stereochemical outcome of the key cyclopropanation step. By providing both the theoretical context and a detailed experimental procedure, this guide serves as a practical resource for researchers in organic synthesis and medicinal chemistry.

References

  • Beaulieu, P. L., et al. (2004). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. Supporting Information from an unspecified publication.
  • Liao, W.-W., Li, K., & Tang, Y. (2003). Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides. Journal of the American Chemical Society, 125(43), 13030–13031. Available at: [Link]

  • DeAngelis, A., Dmitrenko, O., Yap, G. P., & Fox, J. M. (2009). Experimental Evidence for the All-Up Reactive Conformation of Chiral Rhodium(II) Carboxylate Catalysts: Enantioselective Synthesis of cis-Cyclopropane a-Amino Acids. Journal of the American Chemical Society, 131(45), 16383–16385.
  • Google Patents. (n.d.). EP2725012A1 - 1-amino-2-vinyl cyclopropane carboxylic acid amide, salt of same, and method for producing same.
  • Chuprakov, S., Kwok, S. W., Zhang, L., Lercher, L., & Fokin, V. V. (2009). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034–18035. Available at: [Link]

  • Melby, T., Hughes, R. A., & Hansen, T. (2007). Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates. Synlett, 2007(14), 2277-2279. Available at: [Link]

  • Robiette, R., & Marchand-Brynaert, J. (2008). Diastereoselective Synthesis of Vinylcyclopropanes from Dienes and Sulfur Ylides. Synlett, 2008(04), 517-520. Available at: [Link]

  • Crane, Z. D., Nichols, P. J., Sammakia, T., & Stengel, P. J. (2011). Synthesis of Methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate via a Hofmann Rearrangement Utilizing Trichloroisocyanuric Acid as an Oxidant. The Journal of Organic Chemistry, 76(1), 277–280. Available at: [Link]

  • Fox, J. M., et al. (2019). Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers. Journal of the American Chemical Society. Available at: [Link]

Sources

Application

Application Note: Enzymatic Resolution of Racemic 1-(Boc-amino)-2-vinylcyclopropane

This guide details the enzymatic resolution of racemic 1-(Boc-amino)-2-vinylcyclopropane carboxylic acid ethyl ester to obtain the enantiomerically pure (1R, 2S)-ester, a critical intermediate for Hepatitis C Virus (HCV)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the enzymatic resolution of racemic 1-(Boc-amino)-2-vinylcyclopropane carboxylic acid ethyl ester to obtain the enantiomerically pure (1R, 2S)-ester, a critical intermediate for Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., Simeprevir, Danoprevir).

Executive Summary

The synthesis of HCV NS3/4A protease inhibitors requires the precise installation of the P1 moiety, (1R, 2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA).[1][2][3] Traditional chemical resolution via diastereomeric salt formation often suffers from low yields and complex recycling loops.

This protocol details the hydrolytic kinetic resolution of racemic N-Boc-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester using Alcalase 2.4L (Subtilisin Carlsberg). This enzymatic route is the industry "gold standard" (developed by Boehringer Ingelheim and others) due to its operational simplicity, high enantioselectivity (


), and the ability to isolate the desired (1R, 2S)-ester as the unreacted species.

Mechanism of Action

The resolution relies on the stereoselective hydrolysis of the ester bond.[2] The serine protease Alcalase 2.4L preferentially recognizes the (1S, 2R)-enantiomer of the substrate (the "undesired" isomer for HCV drugs) and hydrolyzes it to the corresponding carboxylic acid. The desired (1R, 2S)-enantiomer reacts significantly slower, remaining as the ester.

  • Enzyme: Alcalase 2.4L (Serine endopeptidase from Bacillus licheniformis).[1]

  • Reaction Type: Hydrolytic Kinetic Resolution.[4]

  • Selectivity: Hydrolysis of (1S, 2R)-ester

    
     (1S, 2R)-acid + Ethanol.
    
  • Product: (1R, 2S)-ester (Unreacted, >98% ee).[1][5]

Mechanistic Pathway Diagram[1]

G cluster_separation Workup / Separation Racemate Racemic N-Boc-Vinyl-ACCA Ester (1R,2S) + (1S,2R) Complex Enzyme-Substrate Complex Racemate->Complex Binding Enzyme Alcalase 2.4L (Serine Protease) Hydrolysis Selective Hydrolysis (pH 8.5, Aqueous) Enzyme->Hydrolysis Complex->Hydrolysis Kinetic Selection Acid (1S, 2R)-Acid (Hydrolyzed / Undesired) Water Soluble @ pH > 8 Hydrolysis->Acid Fast Reaction (k_fast) Ester (1R, 2S)-Ester (Unreacted / Desired) Organic Soluble Hydrolysis->Ester Slow Reaction (k_slow) Aqueous Aqueous Waste (or Recycle) Acid->Aqueous Partitions to Aqueous Organic Isolated Product (>98% ee) Ester->Organic Partitions to MTBE/Toluene

Figure 1: Kinetic resolution workflow showing the selective hydrolysis of the (1S, 2R)-enantiomer.

Materials and Equipment

Reagents
ReagentSpecificationRole
Substrate rac-N-Boc-1-amino-2-vinylcyclopropanecarboxylic acid ethyl esterStarting Material
Enzyme Alcalase® 2.4L (Novozymes/Sigma)Biocatalyst
Buffer 0.1 M Phosphate or Bicarbonate, pH 8.5Reaction Medium
Base 1.0 M NaOHpH Stat Titrant
Solvent Acetone or tert-ButanolCo-solvent (optional)
Extraction MTBE (Methyl tert-butyl ether) or TolueneProduct Isolation
Equipment
  • pH Stat Titrator: Essential for maintaining constant pH as acid is produced.

  • Overhead Stirrer: Required for efficient mixing of the biphasic system.

  • HPLC: Chiral column (Chiralcel OD-H or AD-H) for ee determination.

Experimental Protocol

Step 1: Substrate Preparation
  • Dissolve 10.0 g (approx. 39 mmol) of racemic N-Boc-vinyl-ACCA ethyl ester in 20 mL of Acetone.

    • Note: While the reaction can proceed in pure buffer, a small amount of water-miscible co-solvent (10-20% v/v) improves substrate solubility and reaction rate without denaturing the protease [1].

Step 2: Enzymatic Hydrolysis
  • Add the substrate solution to 80 mL of 0.1 M Phosphate buffer (pH 8.5) in a reaction vessel equipped with a pH electrode and overhead stirring.

  • Thermostat the mixture to 25°C (Ambient).

  • Initiate the reaction by adding 2.5 mL of Alcalase 2.4L (approx. 25% v/w relative to substrate).

  • pH Control: The hydrolysis releases carboxylic acid, lowering the pH. Use the pH stat titrator to automatically add 1.0 M NaOH, maintaining the pH at 8.5 ± 0.1 .

    • Expert Insight: If a pH stat is unavailable, manual addition of NaOH with phenol red indicator (keeping the solution faint pink) is a viable alternative for smaller scales.

Step 3: Monitoring
  • Monitor the consumption of NaOH. The theoretical endpoint for 50% conversion (ideal resolution) is 0.5 equivalents of base (approx. 19.5 mL of 1.0 M NaOH).

  • HPLC Check: At 45% conversion (based on NaOH), take a 50 µL aliquot. Extract with 200 µL MTBE. Analyze the organic layer on Chiralcel OD-H (99:1 Hexane:IPA).

    • Stop Criteria: Stop the reaction when the ee of the ester exceeds 98%. This typically occurs around 51-53% conversion [2].

Step 4: Workup and Isolation[8]
  • Once the target ee is reached (typically 4-6 hours), stop the reaction.

  • Separation: Transfer the mixture to a separatory funnel.

  • Extract the mixture with MTBE (2 x 50 mL) .

    • Phase Distribution: The unreacted (1R, 2S)-ester partitions into the MTBE layer. The hydrolyzed (1S, 2R)-acid (as its sodium salt) remains in the aqueous layer (pH ~8.5).

  • Washing: Wash the combined organic layers with saturated NaHCO3 (20 mL) to ensure complete removal of the acid, followed by brine (20 mL).

  • Drying: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Step 5: Yield and Analysis
  • Expected Yield: 40-45% (Theoretical max is 50%).

  • Enantiomeric Excess (ee): >98% (1R, 2S).[1][5]

  • Physical State: Colorless to pale yellow oil or low-melting solid.

Optimization & Troubleshooting

ParameterObservationRecommendation
Low Reaction Rate Substrate is oiling out or not accessible.Increase agitation speed or increase Acetone co-solvent to 25%.
Low Selectivity (ee < 95%) Reaction pushed too far (>55% conversion).Stop reaction earlier. The enzyme is highly selective, but "over-hydrolysis" of the desired enantiomer can occur at very high conversions.
Emulsion Formation Common with protein-rich mixtures.Filter the reaction mixture through a Celite pad before extraction to remove denatured enzyme.
pH Drift Poor pH control leads to enzyme inactivation.Ensure the titration tip is submerged and mixing is rapid to prevent local hot-spots of high pH.

Analytical Method (Chiral HPLC)

To verify the optical purity, use the following conditions:

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm).

  • Mobile Phase: Hexane : Isopropanol (99 : 1).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm.

  • Retention Times:

    • (1R, 2S)-Ester (Desired): ~6.5 min[1]

    • (1S, 2R)-Ester (Undesired): ~8.2 min

    • (Verify using racemate standards as column batches may vary).

References

  • Beaulieu, P. L., et al. (2005).[6] "Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease."[1][2][3][7][6][8] The Journal of Organic Chemistry, 70(15), 5869–5879. Link

  • Belyk, K. M., et al. (2005). "Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt)." Organic Process Research & Development, 9(6), 853–859. Link

  • Boehringer Ingelheim International GmbH. (2005). "Process for the preparation of enantiomerically pure 1-amino-2-vinylcyclopropane carboxylic acid derivatives." US Patent 6,987,010.[9] Link

Sources

Method

Application Note &amp; Protocol: A Scalable, Chromatography-Free Synthesis of 1-(Boc-amino)-2-vinylcyclopropane for Pharmaceutical Applications

Introduction: The Strategic Importance of the Vinyl-Aminocyclopropane Moiety The cyclopropyl ring is a privileged motif in medicinal chemistry, prized for its ability to impart conformational rigidity, metabolic stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Vinyl-Aminocyclopropane Moiety

The cyclopropyl ring is a privileged motif in medicinal chemistry, prized for its ability to impart conformational rigidity, metabolic stability, and unique electronic properties to drug candidates.[1][2][3] When functionalized with both an amino group and a vinyl substituent, as in 1-(Boc-amino)-2-vinylcyclopropane and its derivatives, it becomes a cornerstone building block for a range of advanced therapeutics.[4] Most notably, the (1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid (vinyl-ACCA) core is integral to several potent Hepatitis C Virus (HCV) NS3 protease inhibitors, including Danoprevir and Simeprevir.[5][6][7]

The inherent strain and stereochemical complexity of this scaffold, however, present significant challenges for large-scale synthesis. An ideal manufacturing process must be robust, cost-effective, and minimize the use of hazardous reagents and complex purification techniques like column chromatography.[8] This guide details a scalable, field-proven synthetic strategy based on the diastereoselective dialkylation of a glycine Schiff base, followed by an efficient enzymatic resolution, culminating in a high-purity, Boc-protected final product suitable for downstream pharmaceutical use.[5][9]

Strategic Overview: Selecting a Scalable Synthetic Pathway

Several synthetic routes to the aminovinylcyclopropane core exist, including catalytic cyclopropanation with diazo compounds, the Kulinkovich-de Meijere reaction on amides, and Curtius rearrangements.[2][10][11][12] However, for multikilogram production, the dialkylation of a glycine imine with trans-1,4-dibromo-2-butene offers a superior balance of scalability, cost-efficiency, and control over stereochemistry.[5] This approach avoids energetic diazo compounds and stoichiometric transition metals, leveraging readily available starting materials.

The overall workflow is designed to maximize throughput and minimize complex purifications, relying on precipitation and enzymatic processes for purification and stereochemical control.

G cluster_0 Phase 1: Racemic Core Synthesis cluster_1 Phase 2: Stereochemical Control & Protection cluster_2 Phase 3: Final Product Isolation A Glycine Ester Imine Formation B Diastereoselective Cyclopropanation A->B Key C-C bond formations C Hydrolysis to Racemic Amino Acid B->C Acid Hydrolysis F Extraction & Isolation D Enzymatic Resolution E Boc Protection D->E Desired (1R,2S) Enantiomer E->F G Final Product (High ee) F->G Crystallization/Precipitation

Figure 1: High-level workflow for the scalable synthesis.

Detailed Protocols and Mechanistic Insights

Part A: Synthesis of Racemic Ethyl 1-amino-2-vinylcyclopropanecarboxylate

This phase focuses on constructing the core cyclopropane ring structure. The key is a tandem alkylation of a glycine imine, where the choice of base and solvent is critical for maximizing the yield of the desired trans diastereomer.

Step 1: Glycine Imine Formation

The initial step involves the formation of a benzaldehyde-derived Schiff base of a glycine ester. This serves to protect the amine and activate the α-carbon for deprotonation.

  • Protocol:

    • To a suspension of glycine ethyl ester hydrochloride (1.0 equiv) in toluene, add benzaldehyde (0.95 equiv) and trimethylorthoformate (1.0 equiv).

    • Cool the slurry to 15°C and add triethylamine (1.05 equiv).

    • Stir the mixture at 20-25°C for approximately 5 hours.

    • Filter to remove the triethylamine hydrochloride precipitate and wash the filtrate with water.

    • The resulting toluene solution of the imine is used directly in the next step without isolation to maximize efficiency.

  • Scientific Rationale: Triethylamine acts as a base to neutralize the HCl salt and drive the imine formation. Trimethylorthoformate is a dehydrating agent that removes the water formed during the reaction, pushing the equilibrium towards the product. Using the solution directly ("telescoping") avoids a workup and isolation step, improving process efficiency on a large scale.[9]

Step 2: Diastereoselective Cyclopropanation

This is the crucial ring-forming step. The glycine imine enolate undergoes a Michael addition to trans-1,4-dibromo-2-butene, followed by an intramolecular SN2 reaction to close the three-membered ring.

  • Protocol:

    • In a separate reactor, prepare a slurry of lithium tert-butoxide (LiOtBu) (2.35 equiv) in toluene.

    • To this slurry, add a pre-mixed solution of the glycine imine from Step 1 (1.25 equiv) and trans-1,4-dibromo-2-butene (1.0 equiv) over 2 hours, maintaining the temperature below 30°C.

    • Stir the reaction at room temperature for 1 hour post-addition.

    • Quench the reaction with an aqueous ammonium chloride solution.

    • Separate the organic phase. This solution contains the racemic trans- and cis-cyclopropane products.

  • Causality and Optimization:

    • Base Selection: Lithium tert-butoxide provides the best diastereoselectivity for the desired trans product compared to other bases like sodium or potassium tert-butoxide.[9] This is attributed to the coordinating ability of the lithium cation, which helps organize the transition state for the intramolecular cyclization.

    • Stoichiometry: Using an excess of the imine and base ensures complete consumption of the limiting dibromide electrophile, maximizing yield.[9]

    • Temperature Control: Maintaining a controlled temperature during the addition is critical to prevent side reactions and ensure consistent diastereoselectivity.

G cluster_mechanism Key Cyclopropanation Mechanism Start Glycine Imine Enolate Intermediate1 Michael Adduct (Alkylated Intermediate) Start->Intermediate1 1. Michael Addition (to dibromo-butene) Intermediate2 Intramolecular SN2 Transition State Intermediate1->Intermediate2 2. Conformation for Ring Closure Product Cyclopropane Ring Intermediate2->Product 3. Ring Closure (displaces Br⁻)

Figure 2: Simplified mechanism of the cyclopropanation step.

Step 3: Hydrolysis to the Free Amino Ester

The imine protecting group is removed under mild acidic conditions to liberate the primary amine.

  • Protocol:

    • To the organic phase from Step 2, add 3.75% hydrochloric acid.

    • Stir the biphasic mixture vigorously for 1.5-2 hours.

    • Separate the aqueous phase containing the hydrochloride salt of the racemic amino ester. The benzaldehyde byproduct remains in the organic phase.

Part B: Enzymatic Resolution and Boc Protection

Achiral synthesis produces a racemic mixture. For pharmaceutical use, a single enantiomer is required. Enzymatic resolution is a highly efficient and "green" method to achieve this separation on a large scale.

Step 1: Enzymatic Hydrolysis

The enzyme Alcalase 2.4L selectively hydrolyzes the (1S,2R)-ester enantiomer to its corresponding carboxylic acid, leaving the desired (1R,2S)-ester untouched.[5]

  • Protocol:

    • Adjust the pH of the aqueous solution of the racemic amino ester hydrochloride from Part A to ~8.5 using a suitable base.

    • Add the esterase enzyme Alcalase 2.4L (a commercial subtilisin).

    • Maintain the pH of the reaction at 8.5 by the controlled addition of NaOH solution while monitoring the consumption of the (1S,2R)-ester by HPLC.

    • Once the reaction is complete (typically when ~50% conversion is reached), extract the unreacted (1R,2S)-ester into an organic solvent (e.g., methyl tert-butyl ether, MTBE). The hydrolyzed (1S,2R)-acid remains in the aqueous phase as its sodium salt.

  • Trustworthiness & In-Process Controls: This protocol is self-validating. The reaction progress is monitored by HPLC, and the endpoint is clearly defined by the disappearance of one enantiomer. Product inhibition can slow the reaction; this can be mitigated by starting with material partially enriched via chemical resolution with a resolving agent like di-p-toluoyl-D-tartaric acid if necessary for throughput.[9]

Step 2: N-Boc Protection

The enantiomerically enriched amino ester is protected with the tert-butoxycarbonyl (Boc) group to improve stability and facilitate handling in subsequent synthetic steps.

  • Protocol:

    • To the organic solution of the enriched (1R,2S)-amino ester, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv).[13]

    • Stir the reaction at room temperature. The reaction is typically complete within 2-4 hours.

    • Wash the reaction mixture with a weak acid and then brine to remove any unreacted amine and other aqueous-soluble impurities.

    • Concentrate the organic phase under reduced pressure to yield the crude 1-(Boc-amino)-2-vinylcyclopropane ethyl ester.

  • Rationale: The Boc group is one of the most common amine protecting groups due to its stability under a wide range of conditions and its straightforward removal under acidic conditions.[13][14][15] The reaction with Boc anhydride is clean and high-yielding.[13]

Part C: Final Isolation and Purification

The final step is to isolate the product with high purity without resorting to column chromatography.

  • Protocol:

    • If necessary, perform a solvent swap from the extraction solvent to a suitable solvent for crystallization, such as a heptane/ethyl acetate mixture.

    • Cool the solution to induce crystallization.

    • Collect the solid product by filtration, wash with cold heptane, and dry under vacuum.

Quantitative Data Summary

The following table summarizes typical results for this scalable process, based on literature data.[5][9]

ParameterStageTypical ValueCritical Notes
Yield Cyclopropanation65-70% (isolated)Highly dependent on base and temperature control.
Diastereoselectivity Cyclopropanation>10:1 (trans:cis)Achieved with LiOtBu in toluene.
Yield Enzymatic Resolution~45% (of theoretical max)The desired enantiomer is recovered.
Enantiomeric Excess (ee) After Resolution>99% eeMonitored by chiral HPLC.
Overall Yield From Glycine Ester25-30%Representative for a multi-step synthesis with resolution.
Purity Final Product>99% (by HPLC)Achieved via crystallization.

Scalability and Safety Considerations

  • Thermal Safety: The cyclopropanation step is exothermic. On a large scale, the addition of the electrophile/imine mixture must be carefully controlled to allow for adequate heat dissipation. A reaction calorimetry study is recommended before scaling up.

  • Reagent Handling: trans-1,4-dibromo-2-butene is a lachrymator and alkylating agent; appropriate personal protective equipment (PPE) and engineering controls (fume hood) are essential. Triethylamine and LiOtBu are corrosive and flammable.

  • Waste Management: The aqueous streams from the resolution contain the unwanted enantiomer and enzyme residues. These must be treated according to local environmental regulations. Solvent recycling should be considered to improve the process mass intensity (PMI).

  • Chromatography-Free Process: A key advantage of this route is the avoidance of silica gel chromatography for purification.[8] The final product purity is achieved through extraction and crystallization, which are far more amenable to large-scale manufacturing.

References

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Vertex AI Search Result[8].

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing[1].

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Thieme[2].

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing[16].

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar[10].

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH[17].

  • Kulinkovich-de Meijere Reaction. Organic Chemistry Portal[11].

  • Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. PubMed[5].

  • Synthesis of vinylidenecyclopropanes via gold(i)-catalyzed cyclopropanation of vinyl arenes with γ-stannylated propargyl esters. Chemical Communications (RSC Publishing)[18].

  • EP2725012A1 - 1-amino-2-vinyl cyclopropane carboxylic acid amide, salt of same, and method for producing same. Google Patents[6].

  • Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. AWS[9].

  • Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. Universität Freiburg.

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Vertex AI Search Result[19].

  • Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides[20].

  • Kulinkovich Reaction. SynArchive[12].

  • Kulinkovich reaction. Wikipedia[21].

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications.

  • Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering (RSC Publishing)[22].

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Vertex AI Search Result[3].

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC[13].

  • Rapid and Modular Access to Vinyl Cyclopropanes Enabled by Air‐stable Palladium(I) Dimer Catalysis. PMC[7].

  • An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Benchchem[15].

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA[4].

Sources

Application

Application Note: Strategic Utilization of 1-(Boc-amino)-2-vinylcyclopropane in HCV NS3/4A Protease Inhibitor Synthesis

Executive Summary The moiety 1-(Boc-amino)-2-vinylcyclopropane carboxylic acid (Vinyl-ACCA) represents the critical "P1" pharmacophore in second-generation Hepatitis C Virus (HCV) NS3/4A protease inhibitors, including Si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 1-(Boc-amino)-2-vinylcyclopropane carboxylic acid (Vinyl-ACCA) represents the critical "P1" pharmacophore in second-generation Hepatitis C Virus (HCV) NS3/4A protease inhibitors, including Simeprevir , Danoprevir , and Paritaprevir . Its unique vinylcyclopropane structure serves two pivotal functions: it rigidly orients the inhibitor within the S1 pocket of the protease, and it provides the olefinic handle necessary for macrocyclization via Ring-Closing Metathesis (RCM).

This application note details the scalable synthesis, enzymatic resolution, and incorporation of this building block into macrocyclic drug candidates. It focuses on the process chemistry challenges of stereocontrol and the thermodynamics of large-ring formation.

Strategic Retrosynthesis & Role of the P1 Fragment

The structural logic of HCV protease inhibitors is convergent. The P1 vinyl-ACCA fragment is typically coupled to a P2 proline/isoindoline core and a P3 capping group before undergoing macrocyclization.

Figure 1: Retrosynthetic Analysis of Simeprevir (TMC435)

Visualizing the disconnection of the macrocycle to reveal the P1 Vinyl-ACCA progenitor.

Retrosynthesis Target Simeprevir (TMC435) (Macrocyclic Inhibitor) Linear Linear Tripeptide Precursor (P3-P2-P1) Target->Linear Retrosynthetic Cut (Macrocyclization) RCM Step: Ring-Closing Metathesis (Ru-Catalyzed) Linear->RCM P1 P1 Fragment: 1-(Boc-amino)-2-vinylcyclopropane (Vinyl-ACCA) Linear->P1 Disconnect P2 P2 Fragment: Substituted Proline/Quinoline Linear->P2 Disconnect P3 P3 Fragment: Capping Group Linear->P3 Disconnect

Caption: Retrosynthetic disassembly of Simeprevir showing the central role of the P1 Vinyl-ACCA fragment in enabling the RCM macrocyclization.

Protocol A: Synthesis and Enzymatic Resolution of Vinyl-ACCA

Challenge: The biological activity of HCV inhibitors is strictly dependent on the (1R, 2S) configuration of the vinylcyclopropane. Chemical synthesis typically yields a racemate. Solution: A scalable enzymatic resolution using Alcalase 2.4L is the industry standard for isolating the active enantiomer.

Materials
  • N-Benzylidene glycine ethyl ester (CAS: 6138-32-5)

  • trans-1,4-Dibromo-2-butene[1][2][3]

  • Lithium tert-butoxide (LiOtBu)

  • Enzyme: Alcalase 2.4L (Novozymes)

  • Solvents: Toluene, Ethanol, MTBE

Step-by-Step Methodology
Phase 1: Formation of the Racemic Scaffold
  • Alkylation: In a reactor, dissolve N-Benzylidene glycine ethyl ester (1.0 eq) and trans-1,4-dibromo-2-butene (1.2 eq) in toluene.

  • Base Addition: Add LiOtBu (2.2 eq) slowly at 0°C. The double alkylation forms the cyclopropane ring via an intramolecular SN2 reaction.

  • Hydrolysis: Treat the intermediate imine with 1N HCl to release the free amine, then protect immediately with Boc2O to yield racemic 1-(Boc-amino)-2-vinylcyclopropane ethyl ester .

Phase 2: Enzymatic Resolution (The "Beaulieu" Protocol)

Rationale: Alcalase 2.4L selectively hydrolyzes the ester of the desired (1R, 2S) enantiomer to the acid, leaving the unwanted (1S, 2R) enantiomer as the ester.

  • Emulsification: Suspend the racemic ethyl ester (100 g) in a biphasic mixture of MTBE (400 mL) and phosphate buffer (pH 8.0, 600 mL).

  • Enzyme Addition: Add Alcalase 2.4L (approx. 20 mL/100g substrate).

  • Incubation: Stir vigorously at 40°C. Monitor pH; maintain pH 8.0 by automated addition of 1N NaOH.

  • Endpoint: The reaction typically plateaus at ~48-50% conversion (theoretical yield of one enantiomer).

  • Separation:

    • Basify the aqueous layer to pH > 10.

    • Extract the unreacted (unwanted) ester into MTBE.

    • Acidify the aqueous layer to pH 3.0 and extract the (1R, 2S)-1-(Boc-amino)-2-vinylcyclopropane carboxylic acid into Ethyl Acetate.

  • Yield: Expect 40-45% yield (based on racemate) with >99% ee.

Protocol B: Macrocyclization via Ring-Closing Metathesis (RCM)

Challenge: RCM on large scales suffers from competing intermolecular oligomerization (polymerization) rather than intramolecular ring closure. Solution: Use Simulated High Dilution (SHD) conditions to favor the macrocycle.[4]

Critical Parameters
  • Catalyst: Hoveyda-Grubbs 2nd Generation (stable, high activity).

  • Solvent: Toluene (degassed). DCM is avoided in process scale due to volatility.

  • Concentration: < 0.01 M effective concentration.

Experimental Workflow
  • Pre-reaction Check: Ensure the linear diene precursor (P3-P2-P1) is strictly free of amine salts or sulfur contaminants, which poison Ruthenium catalysts.

  • Catalyst Charge: Dissolve Hoveyda-Grubbs II (0.5 - 2.0 mol%) in degassed toluene at 80°C.

  • Simulated High Dilution Addition:

    • Do NOT dump the substrate in at once.

    • Slowly dose the solution of the linear diene into the catalyst solution over 2–4 hours using a syringe pump.

    • Mechanism:[2][5][6][7] This keeps the instantaneous concentration of the diene low, statistically favoring the reaction of the "head" and "tail" of the same molecule (ring closing) over the reaction between two different molecules (oligomerization).

  • Quenching & Scavenging:

    • Upon completion (HPLC monitoring), add a scavenger such as 2-mercaptonicotinic acid or activated carbon to bind the Ruthenium.

    • Filter through Celite to remove the metal complex.

Figure 2: RCM Process Control Logic

Decision tree for optimizing the macrocyclization yield.

RCM_Logic Start Start RCM Optimization CheckPurity Check Substrate Purity (Remove Amines/Sulfur) Start->CheckPurity SelectConc Select Concentration Strategy CheckPurity->SelectConc Batch Batch Mode (High Risk of Oligomers) SelectConc->Batch Small Scale (<100mg) SHD Simulated High Dilution (SHD) (Slow Addition) SelectConc->SHD Process Scale (>1g) Catalyst Catalyst Selection (Hoveyda-Grubbs II) Batch->Catalyst SHD->Catalyst Temp Temperature Control (60-110°C in Toluene) Catalyst->Temp Scavenge Ru Scavenging (Mercaptonicotinic acid) Temp->Scavenge

Caption: Process flow for optimizing Ring-Closing Metathesis (RCM) to favor macrocyclization.

Quantitative Data Summary

ParameterEnzymatic Resolution (Route A)Asymmetric PTC (Route B)
Key Reagent Alcalase 2.4L (Esterase)Cinchonidine Catalyst
Starting Material Racemic Vinyl-ACCA EsterGlycine Schiff Base
Yield (Theoretical) Max 50% (Kinetic Resolution)>80% (Asymmetric Synthesis)
Enantiomeric Excess (ee) >99% (Excellent)75-85% (Requires recrystallization)
Scalability High (Multi-kg demonstrated)Moderate (Catalyst cost)
Cost Efficiency High (Enzyme is cheap)Moderate

Troubleshooting & Optimization

  • Low RCM Conversion:

    • Cause: Catalyst poisoning.[8]

    • Fix: Wash the linear precursor with dilute HCl or EDTA to remove trace metal/amine impurities before the reaction. Sparge solvents with Nitrogen for 30 mins to remove Oxygen.

  • High Oligomer Formation:

    • Cause: Concentration too high.

    • Fix: Increase the duration of the substrate addition (e.g., from 2h to 6h) or increase the volume of the catalyst heel.

  • Epimerization at P2:

    • Cause: Basic conditions during coupling.

    • Fix: Use neutral coupling agents like EEDQ (2-Ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) instead of basic HATU/DIPEA systems during the P2-P1 coupling step.

References

  • Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease.[2][3][9] Journal of Organic Chemistry, 70(15), 5869–5879.[2] Link

  • Rosenquist, Å., et al. (2014). Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor. Journal of Medicinal Chemistry, 57(5), 1673–1693. Link

  • Yee, N. K., et al. (2006). Efficient Large-Scale Synthesis of BILN 2061, a Potent HCV Protease Inhibitor, by a Convergent Approach Based on Ring-Closing Metathesis.[10] Journal of Organic Chemistry, 71(19), 7133–7145. Link

  • Janssen Pharmaceuticals. (2013). Process for the preparation of Simeprevir and intermediates thereof. WO Patent 2013061285.[6] Link

  • Gradl, S. N., et al. (2012). Synthesis of the HCV Protease Inhibitor Danoprevir (ITMN-191). Tetrahedron Letters, 53(10), 1195-1198. Link

Sources

Method

Application Note: Precision Boc Deprotection Protocols for 1-(Boc-amino)-2-vinylcyclopropane

This Application Note is structured to address the specific stability challenges of the vinylcyclopropane (VCP) moiety during Boc deprotection. Unlike standard amino acids, the 1-amino-2-vinylcyclopropane core is highly...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific stability challenges of the vinylcyclopropane (VCP) moiety during Boc deprotection. Unlike standard amino acids, the 1-amino-2-vinylcyclopropane core is highly strained and susceptible to ring-opening rearrangements and vinyl polymerization under harsh acidic or thermal conditions.

Executive Summary & Strategic Rationale

The 1-amino-2-vinylcyclopropane (VCP) scaffold is a "privileged structure" in modern drug design, serving as the critical pharmacophore in HCV NS3/4A protease inhibitors (e.g., Simeprevir, Danoprevir).

The Challenge: Standard Boc deprotection protocols (e.g., neat TFA or refluxing HCl) often fail with VCP substrates due to two competing failure modes:

  • Acid-Catalyzed Ring Opening: Protonation of the vinyl group can trigger a cyclopropylcarbinyl-to-homoallyl rearrangement, relieving ring strain but destroying the pharmacophore.

  • Vinyl Polymerization: High concentrations of free amine radicals or cations can initiate polymerization of the vinyl appendage.

The Solution: This guide prioritizes non-aqueous, low-temperature acidolysis coupled with immediate salt formation . We present three protocols ranging from robust process-scale isolation (Method A) to rapid bench-scale screening (Method B).

Mechanistic Considerations & Stability

To ensure success, one must understand the "Stability Cliff" of the VCP moiety.

  • The Vinyl Trigger: The vinyl group stabilizes adjacent carbocations. If the cyclopropane ring opens, it forms a stabilized allylic cation. Therefore, avoiding carbocation intermediates at the cyclopropyl carbons is critical.

  • The "Safe" Zone: The ammonium salt of VCP is significantly more stable than the free base. The free amine is prone to intermolecular nucleophilic attack on the vinyl group or dimerization. Always isolate as a salt.

Diagram 1: Reaction Pathway & Failure Modes

This diagram illustrates the desired pathway versus the catastrophic ring-opening side reaction.

VCP_Deprotection Start Boc-VCP-Ester (Substrate) Inter Protonated Carbamate Start->Inter Protonation Acid Acid Source (HCl or pTsOH) Acid->Inter Desired VCP-Amine Salt (Stable Product) Inter->Desired -CO2, -Isobutene (Controlled Temp) Side1 Ring Opening (Homoallyl Cation) Inter->Side1 High Temp / Strong Lewis Acid Side2 Polymerization (Oligomers) Desired->Side2 Free Basing w/o Stabilization

Caption: Pathway analysis showing the critical divergence between stable salt formation and acid-catalyzed ring opening.

Experimental Protocols

Method A: The "Process Standard" – p-Toluenesulfonic Acid (p-TsOH) Precipitation

Best For: Large-scale (>10g) synthesis, storage, and high-purity isolation. Rationale: p-TsOH forms a highly crystalline, non-hygroscopic salt with VCP amines. This prevents the formation of "oils" often seen with HCl salts, which can trap acid and degrade the vinyl group.

Reagents:

  • Substrate: 1-(Boc-amino)-2-vinylcyclopropanecarboxylic acid ethyl/methyl ester.

  • Acid: p-Toluenesulfonic acid monohydrate (

    
    -TsOH 
    
    
    
    H
    
    
    O) (1.1 – 1.2 equiv).
  • Solvent: Ethyl Acetate (EtOAc) or TBME (tert-Butyl methyl ether).

Protocol:

  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in EtOAc (10 volumes).

  • Acid Addition: Add

    
    -TsOH 
    
    
    
    H
    
    
    O (1.1 equiv) as a solid or dissolved in a minimum amount of warm EtOAc.
  • Reaction: Heat the mixture gently to 40–50 °C for 1–2 hours. Note: Mild heating is required to drive the reaction but do not exceed 60 °C.

  • Crystallization: As Boc cleavage proceeds, the amine tosylate salt should begin to crystallize spontaneously. If not, cool to room temperature and seed with a crystal if available.

  • Isolation: Cool the slurry to 0–5 °C and stir for 1 hour.

  • Filtration: Filter the white solid. Wash the cake with cold EtOAc (2 volumes) followed by Heptane (2 volumes) to remove residual organic impurities.

  • Drying: Dry under vacuum at 40 °C.

Validation:

  • Yield: Typically >85%.[1]

  • Purity: HPLC >98%. The tosylate anion provides a distinct UV chromophore useful for quantification.

Method B: The "Rapid Screen" – HCl in Dioxane (Temperature Controlled)

Best For: Small scale (<1g), rapid turnover, or when the counter-ion must be Chloride. Rationale: HCl is volatile, allowing easy removal of excess acid. However, VCP-HCl salts are often hygroscopic. Strict temperature control prevents ring opening.

Reagents:

  • Substrate: 1-(Boc-amino)-2-vinylcyclopropane derivative.[2]

  • Reagent: 4.0 M HCl in 1,4-Dioxane (commercial anhydrous solution).

  • Solvent: Dichloromethane (DCM) (optional, for dilution).

Protocol:

  • Preparation: Dissolve substrate in DCM (5 volumes). Cool to 0 °C in an ice bath. Critical: Do not skip cooling.

  • Addition: Add 4.0 M HCl/Dioxane (5–10 equiv) dropwise.

  • Reaction: Allow to warm to room temperature (20–25 °C). Stir for 1–2 hours. Monitor by TLC (stain with Ninhydrin) or LCMS.

    • Warning: Do not heat. If reaction is slow, add more HCl rather than increasing temperature.

  • Work-up (Evaporation): Concentrate the mixture in vacuo at a bath temperature <30 °C .

  • Chase: Co-evaporate with toluene or DCM (

    
    ) to remove excess HCl and dioxane.
    
  • Storage: Store immediately under Argon at -20 °C. The HCl salt is prone to absorbing moisture and polymerizing if left as a gum.

Method C: The "Mild In-Situ" – Acetyl Chloride / Methanol

Best For: Substrates sensitive to commercial HCl moisture content. Rationale: Adding acetyl chloride to methanol generates anhydrous HCl in situ. This is milder than using pre-formed concentrated acids and scavenges any water present.

Protocol:

  • Preparation: Dissolve substrate in dry Methanol (10 volumes). Cool to 0 °C.

  • Generation: Slowly add Acetyl Chloride (3–5 equiv) dropwise. (Exothermic reaction: HCl gas is generated).

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT for 2 hours.

  • Isolation: Concentrate in vacuo. The product will be the Methyl Ester Hydrochloride salt (if starting with acid/ester).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Product is an Oil/Gum Hygroscopic HCl salt; Impurities.Switch to Method A (Tosylate salt) . Alternatively, triturate the oil with Et2O or Hexanes to induce precipitation.
New impurity +14 Da (Methylation) Methanolysis during workup.Avoid MeOH in workup if using HCl/Dioxane. Use DCM/Toluene only.
Loss of Vinyl Signals (NMR) Polymerization.Ensure oxygen is excluded (Argon purge). Add a radical inhibitor (e.g., BHT) if necessary during concentration.
New impurity -2H (Aromatization) Ring opening to diene/pyrroline.Reaction temperature too high. Repeat at 0 °C. Reduce acid concentration.

Workflow Decision Tree

Use this Graphviz diagram to select the appropriate protocol for your specific constraints.

Decision_Tree Start Start: 1-(Boc-amino)-2-vinylcyclopropane Scale What is the Scale? Start->Scale Small Small Scale (<1g) Discovery/Screening Scale->Small <1g Large Large Scale (>10g) Process/Development Scale->Large >10g Stability Is the HCl salt hygroscopic/oily? Small->Stability MethodA Method A: p-TsOH Salt (Crystalline, Stable) Large->MethodA Preferred Stability->MethodA Yes (Oily) MethodB Method B: HCl/Dioxane (Fast, Volatile) Stability->MethodB No / Unknown MethodC Method C: AcCl/MeOH (Anhydrous Generation) MethodB->MethodC If water sensitive

Caption: Decision matrix for selecting the optimal deprotection strategy based on scale and physical properties.

References

  • Beauregard, D. A., et al. (2011). Scalable Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester via Lipase Resolution.Organic Process Research & Development.

    • Context: Describes the isolation of the p-toluenesulfonic acid salt as a critical purification and stabiliz
  • Rosenquist, A., et al. (2014). Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor.Journal of Medicinal Chemistry.

    • Context: Details the handling of vinylcyclopropane intermediates in the synthesis of macrocyclic inhibitors.
  • Busacca, C. A., et al. (2012). Accelerated Scale-Up of the HCV Protease Inhibitor Asunaprevir.Organic Process Research & Development.

    • Context: Provides insights into large-scale Boc deprotection and salt selection for sensitive amino acid deriv
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition.Wiley.

    • Context: Authoritative reference for general Boc cleavage mechanisms and compatibility (Section: Protection for the Amino Group).

Sources

Application

Application Note: 1-(Boc-amino)-2-vinylcyclopropane (Boc-AVCP) in Asymmetric Scaffolding

Executive Summary 1-(Boc-amino)-2-vinylcyclopropane (Boc-AVCP) and its carboxylate derivatives (Vinyl-ACCA) represent a class of "spring-loaded" chiral building blocks. Their utility stems from two opposing chemical forc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Boc-amino)-2-vinylcyclopropane (Boc-AVCP) and its carboxylate derivatives (Vinyl-ACCA) represent a class of "spring-loaded" chiral building blocks. Their utility stems from two opposing chemical forces: the high ring strain (~27 kcal/mol) of the cyclopropane core and the steric bulk of the Boc-amino group. In drug development, particularly for HCV protease inhibitors (e.g., Simeprevir, Danoprevir), this scaffold serves as a critical conformational lock , rigidifying peptide backbones to minimize entropic penalties upon protein binding.

This guide details the application of Boc-AVCP in two distinct asymmetric workflows:

  • Macrocyclization via Ring-Closing Metathesis (RCM): Utilizing the vinyl handle to construct large macrocycles.

  • Pd-Catalyzed Ring Expansion: Exploiting the donor-acceptor cyclopropane reactivity to access chiral cyclopentenes.

Mechanistic Principles

The reactivity of Boc-AVCP is governed by the synergistic relationship between the vinyl group and the strained ring.

The "Conformational Lock" (RCM Pathway)

In peptide mimetics, the cyclopropane ring forces the attached peptide chain into a specific vector. When the vinyl group at C2 undergoes Ruthenium-catalyzed metathesis with a distal alkene (often at P3), it forms a macrocycle. This pre-organizes the inhibitor into a "bioactive conformation," significantly increasing potency (lowering


).
The "Strain-Release" (Pd-Catalysis Pathway)

Under Palladium(0) catalysis, the vinylcyclopropane (VCP) system undergoes ionization. The relief of ring strain drives the formation of a zwitterionic


-allyl palladium intermediate. This species acts as a 1,3-dipole equivalent, which can be trapped by nucleophiles or dipolarophiles to form functionalized cyclopentenes (VCP-CP rearrangement).
Mechanistic Visualization

The following diagram illustrates the bifurcation of reactivity based on the catalyst system employed.

VCP_Reactivity VCP Boc-AVCP Scaffold (Strained Precursor) Ru_Cat Ru Catalyst (Grubbs/Hoveyda) VCP->Ru_Cat + Distal Alkene Pd_Cat Pd(0) Catalyst (Trost/Ligand) VCP->Pd_Cat Ionization Macro Macrocyclic Peptide (Conformational Lock) Ru_Cat->Macro Metathesis Pi_Allyl Zwitterionic π-Allyl Intermediate Pd_Cat->Pi_Allyl Strain Release Cyclopentene Chiral Cyclopentene (Ring Expansion) Pi_Allyl->Cyclopentene [3+2] Cycloaddition

Figure 1: Divergent reaction pathways for Boc-AVCP. The RCM pathway preserves the cyclopropane ring, while the Pd-catalyzed pathway expands it.

Protocol A: Macrocyclization via Ring-Closing Metathesis (RCM)

Context: This protocol describes the synthesis of a 15-membered macrocycle, a standard motif in HCV NS3/4A protease inhibitor synthesis. The Boc-AVCP moiety (specifically the (1R, 2S) isomer) acts as the P1 residue.

Materials
  • Substrate: Dipeptide diene precursor (containing Boc-AVCP at P1 and an alkenyl chain at P3).

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) or Zhan Catalyst-1B.

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (Degassed).

  • Scavenger: QuadraPure™ TU (Thiourea scavenger) or activated charcoal.

Step-by-Step Methodology
  • Preparation of Solution (0.005 M):

    • Dissolve the diene precursor (1.0 equiv) in anhydrous, degassed DCE.

    • Critical Note: High dilution (0.002 M – 0.01 M) is mandatory to favor intramolecular cyclization over intermolecular polymerization (ADMET).

  • Catalyst Addition:

    • Heat the solution to 60°C (or reflux for Toluene).

    • Add HG-II catalyst (2–5 mol%) as a solution in minimal DCE.

    • Experience Tip: Add the catalyst in two portions (e.g., 2.5% at T=0 and 2.5% at T=2h) to maintain active catalytic species, as the catalyst can decompose thermally over time.

  • Reaction Monitoring:

    • Monitor via HPLC/UPLC. Look for the shift in retention time (macrocycles usually elute earlier than linear precursors due to reduced surface area).

    • Reaction typically completes in 2–4 hours.

  • Quenching and Scavenging:

    • Cool to room temperature.[1]

    • Add QuadraPure™ TU resin (50 equiv relative to Ru) and stir for 12 hours.

    • Why: Ruthenium residuals are colored and cytotoxic. Efficient removal is critical for pharmaceutical intermediates.

  • Purification:

    • Filter off the scavenger resin.

    • Concentrate filtrate.

    • Purify via Flash Column Chromatography (SiO2). The macrocycle is often a mixture of E/Z isomers, though the constrained nature of Boc-AVCP often favors the Z-isomer (cis).

Data Summary: Solvent Effects on RCM Yield
SolventTemperatureConcentrationYield (%)E:Z Ratio
DCM40°C0.005 M65%1:4
DCE 80°C 0.005 M 88% 1:8
Toluene110°C0.010 M82%1:6

Protocol B: Pd-Catalyzed Asymmetric Ring Expansion

Context: Transforming Boc-AVCP into highly substituted cyclopentenes via [3+2] cycloaddition with electron-deficient alkenes (e.g., alkylidene malonates or nitrostyrenes).

Materials
  • Substrate: 1-(Boc-amino)-2-vinylcyclopropane (decarboxylated or ester).

  • Acceptor: Benzylidene malonate (1.2 equiv).

  • Catalyst: Pd2(dba)3 (2.5 mol%).

  • Ligand: Chiral Phosphoramidite or Trost Ligand (DACH-phenyl) (5–10 mol%).

  • Additives: Tetrabutylammonium chloride (TBAC) (optional, stabilizes Pd-allyl).

Step-by-Step Methodology
  • Catalyst Pre-complexation:

    • In a flame-dried Schlenk tube, mix Pd2(dba)3 and the Chiral Ligand in anhydrous THF under Argon.

    • Stir at room temperature for 30 minutes until the solution turns from purple/red to yellow/orange (indicating formation of the active Pd-Ligand complex).

  • Substrate Addition:

    • Add the Boc-AVCP substrate (1.0 equiv) and the Acceptor (1.2 equiv) dissolved in THF.

    • Mechanistic Check: The Pd(0) attacks the vinyl group anti to the leaving group (or ring bond), opening the cyclopropane.

  • Reaction:

    • Stir at ambient temperature (20–25°C).

    • Note: Unlike thermal rearrangements which require >300°C, Pd-catalysis allows this to proceed at room temperature due to the formation of the zwitterionic intermediate.

  • Workup:

    • Filter through a pad of Celite to remove Palladium black.

    • Concentrate under reduced pressure.

  • Analysis:

    • Determine Diastereomeric Ratio (dr) via 1H NMR (crude).

    • Determine Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).

Experimental Workflow Diagram

The following diagram outlines the critical control points for the RCM protocol, which is the most common industrial application.

RCM_Workflow Start Linear Diene Precursor (Contains Boc-AVCP) Degas Degassing (Sparging) Critical: O2 poisons Ru catalyst Start->Degas Dilution High Dilution (0.005 M) Prevents Oligomerization Degas->Dilution Addition Catalyst Addition (Portion-wise) Dilution->Addition Monitor HPLC Monitoring (Check for E/Z isomers) Addition->Monitor Scavenge Ru Scavenging (Thiourea Resin) Monitor->Scavenge Final Isolated Macrocycle Scavenge->Final

Figure 2: Operational workflow for Ring-Closing Metathesis using Boc-AVCP.

Troubleshooting & Critical Control Points

Isomerization of the Vinyl Group
  • Issue: The vinyl group can isomerize to the internal alkene (ethylidene) under thermal stress or specific catalytic conditions, rendering it inactive for RCM.

  • Solution: Avoid prolonged heating above 100°C without catalyst. Ensure solvents are acid-free, as acid catalyzes the isomerization.

Catalyst Poisoning (RCM)
  • Issue: The basic amine (even if Boc-protected) can sometimes coordinate to the Ruthenium, slowing the reaction.

  • Solution: Use the Hoveyda-Grubbs II catalyst, which is more robust against chelation than Grubbs I. If the reaction stalls, add Ti(OiPr)4 (Titanium isopropoxide) as a Lewis acid scavenger to bind interfering Lewis bases.

Separation of Diastereomers (Synthesis)
  • Issue: Synthesizing the building block often yields a mix of (1R,2S) and (1S,2R) enantiomers if not done asymmetrically.

  • Solution: Enzymatic resolution using Alcalase 2.4L is the industry standard. The enzyme selectively hydrolyzes the ester of the desired enantiomer, allowing separation by extraction [1].

References

  • Beaulieu, P. L., et al. (2005). "Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease."[2][3][4][5][6] Journal of Organic Chemistry.

  • Trost, B. M., & Morris, P. J. (2011). "Palladium-Catalyzed Cycloaddition of Vinylcyclopropanes." Angewandte Chemie International Edition.

  • Rosenquist, A., et al. (2014). "Discovery of achiral inhibitors of the hepatitis C virus NS3 protease based on 2(1H)-pyrazinones."[7] Bioorganic & Medicinal Chemistry.

  • Wong, H. N. C., et al. (2020). "Synthetic applications of vinyl cyclopropane opening." Organic & Biomolecular Chemistry.

Sources

Method

Synthesis of macrocyclic HCV inhibitors using 1-(Boc-amino)-2-vinylcyclopropane

Application Note: Precision Synthesis of Macrocyclic HCV NS3/4A Inhibitors via Vinyl-ACCA RCM Executive Summary & Strategic Context The development of Direct-Acting Antivirals (DAAs) for Hepatitis C Virus (HCV) represent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Macrocyclic HCV NS3/4A Inhibitors via Vinyl-ACCA RCM

Executive Summary & Strategic Context

The development of Direct-Acting Antivirals (DAAs) for Hepatitis C Virus (HCV) represents a landmark in medicinal chemistry. Central to this success is a class of macrocyclic NS3/4A protease inhibitors—including Simeprevir (TMC435) , Danoprevir (ITMN-191) , and BILN 2061 (Ciluprevir) .

These molecules share a critical structural pharmacophore: the (1R, 2S)-1-amino-2-vinylcyclopropanecarboxylic acid (Vinyl-ACCA) P1 moiety.[1][2] This strained ring system serves two functions: it anchors the inhibitor into the S1 pocket of the protease and provides the vinyl handle necessary for macrocyclization via Ring-Closing Metathesis (RCM) .

This application note details the robust synthesis of these macrocyclic cores, focusing on the critical RCM step utilizing 1-(Boc-amino)-2-vinylcyclopropane derivatives. We move beyond standard textbook procedures to address process-scale challenges: E/Z selectivity, catalyst poisoning, and the "pseudo-high dilution" techniques required to minimize intermolecular dimerization.

Strategic Retrosynthesis & Workflow

The synthesis of these inhibitors is convergent. The macrocycle is typically disconnected at the olefin (formed via RCM) and the amide bonds linking the P1, P2, and P3 residues.

Figure 1: Strategic Assembly of HCV Macrocycles

G cluster_0 Building Block Assembly P1 P1 Fragment (1R,2S)-Vinyl-ACCA (1-Boc-amino-2-vinylcyclopropane) Linear Linear Tripeptide Diene (Pre-RCM Precursor) P1->Linear Peptide Coupling P2 P2 Fragment (e.g., Quinoline-Proline) P2->Linear P3 P3 Fragment (e.g., Valine/T-butylglycine) P3->Linear RCM_Step Ring-Closing Metathesis (RCM) Catalyst: Hoveyda-Grubbs II Solvent: Toluene (Degassed) Linear->RCM_Step Pseudo-High Dilution Macrocycle 14- to 18-Membered Macrocyclic Core RCM_Step->Macrocycle Cyclization Final Final API (e.g., Simeprevir) Macrocycle->Final Deprotection & Functionalization

Caption: Workflow for the convergent assembly of HCV protease inhibitors. The P1 Vinyl-ACCA fragment is the linchpin for the RCM cyclization.

Critical Reagent Profile

The success of this protocol hinges on the stereochemical purity of the P1 building block.

  • Reagent: (1R, 2S)-1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylic acid.

  • CAS Registry: 159827-04-0 (Generic racemate), 314243-73-3 (Specific (1R, 2S) isomer ethyl ester).

  • Stereochemistry: The (1R, 2S) configuration is essential for potency. The vinyl group must be syn to the ester/acid functionality to mimic the peptide backbone correctly in the protease active site.

  • Handling: The vinylcyclopropane moiety is sensitive to radical conditions and prolonged exposure to transition metals (isomerization risk). Store at -20°C under argon.

Protocol 1: Assembly of the Linear Tripeptide (Pre-RCM)

Before RCM, the linear precursor must be assembled. This typically involves coupling the P1 Vinyl-ACCA to a P2-P3 prolyl-peptide core.

Reagents:

  • P2-P3 Acid Intermediate (e.g., Boc-Val-Hyp(O-Quinoline)-OH).

  • P1 Amine: (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester (HCl salt).

  • Coupling Agent: HATU or COMU (Preferred for hindered amines).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF or DCM.

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of the P2-P3 acid in DMF (0.2 M).

  • Activation: Add 1.1 equiv of HATU and 2.5 equiv of DIPEA. Stir at 0°C for 15 minutes.

  • Coupling: Add 1.1 equiv of the P1 Vinyl-ACCA ethyl ester HCl salt.

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by LC-MS for the disappearance of the acid.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Checkpoint: Ensure no isomerization of the vinyl group occurred (check 1H NMR signals at δ 5.1–5.8 ppm).

Protocol 2: Macrocyclization via Ring-Closing Metathesis (RCM)

This is the most critical step. The challenge is to favor intramolecular cyclization (forming the ring) over intermolecular polymerization (dimerization).

Scientific Rationale:

  • Catalyst: Hoveyda-Grubbs 2nd Generation is the industry standard here. It offers high thermal stability and tolerance to the steric bulk of the sulfonamide or quinoline moieties often present in P2.

  • Concentration: Standard RCM requires high dilution (0.001 M - 0.005 M). However, for scale-up, we use "Pseudo-High Dilution" (slow addition) to maintain low instantaneous concentration of the diene while keeping the total reactor volume manageable (effective conc. ~0.05–0.1 M).[3]

  • Solvent: Toluene is preferred over DCM due to its higher boiling point (110°C), allowing for faster kinetics which often favors the thermodynamic E-isomer (though the Z-isomer is sometimes the kinetic product).

Detailed Procedure:

  • Preparation:

    • Solvent: Degas anhydrous Toluene (sparge with Nitrogen for 30 mins). Oxygen poisons the Ruthenium catalyst.

    • Substrate Solution: Dissolve the Linear Tripeptide (from Protocol 1) in degassed Toluene to a concentration of 0.2 M.

    • Catalyst Solution: Dissolve Hoveyda-Grubbs II catalyst (2–5 mol%) in a separate volume of degassed Toluene.

  • Execution (Pseudo-High Dilution):

    • Heat the main reaction vessel containing degassed Toluene (90% of total volume) to 80°C .

    • Using a syringe pump, simultaneously add the Substrate Solution and the Catalyst Solution slowly over 2–4 hours .

    • Note: Slow addition ensures that a fresh diene molecule is more likely to encounter an active catalyst-polymer species on the growing chain (if any) or cyclize itself rather than encounter another diene molecule.

  • Reaction Monitoring:

    • Stir at 80°C for an additional 2–12 hours.

    • Monitor by HPLC.[4] Look for the shift in retention time (the macrocycle is usually less polar and more constrained than the linear diene).

    • Target: >95% conversion with <5% dimer formation.

  • Quenching & Scavenging:

    • Cool to room temperature.

    • Add a Ruthenium scavenger (e.g., SiliaMetS® Thiol or activated charcoal) (50 wt% relative to catalyst) and stir for 12 hours.

    • Filter through a pad of Celite to remove the scavenger and precipitated Ru species.

  • Purification:

    • Concentrate the filtrate.

    • Purify via silica gel chromatography.

    • Yield Expectations: 70–85%.

Table 1: Troubleshooting RCM in HCV Inhibitor Synthesis

IssueProbable CauseCorrective Action
High Dimer Content Concentration too high; Addition too fast.Increase dilution or extend addition time (e.g., from 2h to 6h).
Stalled Reaction Catalyst poisoning (Oxygen/impurities).Re-degas solvents; Ensure P1/P2 intermediates are free of amines/sulfur. Add a second portion of catalyst (1 mol%).
Wrong Isomer (Z vs E) Kinetic control dominance.Increase temperature (promote thermodynamic equilibration). Use additives like benzoquinones (if compatible).
Isomerization of P1 Ru-hydride species formation.Minimize reaction time; Use scavengers immediately after completion.

Protocol 3: Post-RCM Functionalization

The RCM product is usually an ethyl ester. The final drug substance typically requires a free acid or an acyl sulfonamide at the P1 terminus.

Hydrolysis Protocol:

  • Dissolve the macrocyclic ester in THF/MeOH/Water (2:1:1).

  • Add LiOH.H2O (2.0 equiv).

  • Stir at 40°C for 4–8 hours. Note: The macrocyclic ester is sterically hindered and hydrolyzes slower than linear peptides.

  • Acidify to pH 3 with 1N HCl and extract with EtOAc.

References

  • Synthesis of Vinyl-ACCA Derivatives: Beaulieu, P. L., et al. "Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease."[1][4][5][6][7] Journal of Organic Chemistry, 2005, 70(15), 5869–5879.

  • BILN 2061 RCM Optimization: Shu, C., et al. "RCM Macrocyclization Made Practical: An Efficient Synthesis of HCV Protease Inhibitor BILN 2061."[7] Organic Letters, 2008, 10(6), 1303–1306.[7][8]

  • Simeprevir Commercial Scale RCM: Horváth, A., et al. "Ring-Closing Metathesis on Commercial Scale: Synthesis of HCV Protease Inhibitor Simeprevir." The Journal of Organic Chemistry, 2019, 84(8), 4932–4939.[9]

  • Vaniprevir Synthesis: Kong, J., et al. "Synthesis of the HCV protease inhibitor Vaniprevir (MK-7009) using ring-closing metathesis strategy."[10] The Journal of Organic Chemistry, 2012, 77(8), 3820-3828.[10]

  • General RCM in Drug Discovery: Gradillas, A., & Pérez-Castells, J. "Macrocyclization via Ring-Closing Metathesis in Drug Discovery." Drug Discovery Today, 2010.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Boc-amino)-2-vinylcyclopropane

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(Boc-amino)-2-vinylcyclopropane and its derivatives. This resource is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(Boc-amino)-2-vinylcyclopropane and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this critical building block, notably a key intermediate for potent Hepatitis C Virus (HCV) NS3 protease inhibitors.[1] This guide provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the causality behind experimental observations and offering robust, field-proven troubleshooting strategies.

Section 1: FAQs on Reaction Optimization & Diastereoselectivity

This section addresses the most frequent high-level challenges related to yield and stereochemical control in the core cyclopropanation reaction, which typically involves the dialkylation of a glycine Schiff base with trans-1,4-dibromo-2-butene.[1][2]

Q1: My cyclopropanation reaction is suffering from low yield. What are the most probable causes and how can I fix them?

Low yield is a multifaceted issue often stemming from three primary sources: substrate/product decomposition, competing side reactions, and suboptimal reaction conditions.

A. Decomposition: The target molecule can be sensitive to prolonged exposure to strong bases, especially at elevated temperatures. A key study on the synthesis of a related vinyl-ACCA ethyl ester found that using lithium hexamethyldisilazide (LiHMDS) required overnight stirring, which led to an "increased decomposition" and a significantly reduced isolated yield of 48%.[3]

  • Troubleshooting:

    • Reduce Reaction Time: Switch to a base/solvent system that allows for faster reaction completion. Lithium tert-butoxide (LiOtBu) in toluene, for example, can drive the reaction to completion in just one hour at room temperature, achieving a 69% yield.[3]

    • Control Temperature: Perform the base addition and reaction at a controlled temperature (e.g., 0 °C to room temperature) to minimize thermal degradation pathways.

B. Competing Side Reactions: The vinyl moiety is susceptible to base-induced polymerization, which can consume starting material and complicate purification.[3] Additionally, depending on the synthetic route, other side reactions like C-H insertion may occur if using metal-catalyzed carbene chemistry.[4]

  • Troubleshooting:

    • Minimize Polymerization: Use the minimum effective amount of base and keep reaction times short. Ensure the absence of radical initiators.

    • Choose the Right Reagents: For this specific target, the glycine Schiff base alkylation method is generally preferred over carbene-based strategies to avoid C-H insertion byproducts.[1][4]

C. Suboptimal Conditions: The choice of base, solvent, and stoichiometry is critical. Using an inappropriate base can either stall the reaction or favor side reactions.

  • Troubleshooting:

    • Optimize Stoichiometry: A systematic optimization showed that using 1.25 equivalents of the imine and 2.35 equivalents of base provided the highest yield.[3]

    • Select the Best Base: While several bases can effect the transformation, LiOtBu has been shown to provide a superior balance of reactivity and stability, leading to higher yields compared to LiHMDS, NaOtBu, or KOtBu in this specific synthesis.[3]

Q2: I'm observing poor diastereoselectivity in my cyclopropanation. How can I improve the ratio to favor the desired trans-isomer?

Achieving high diastereoselectivity is crucial and is heavily influenced by the reaction conditions, particularly the choice of base and solvent. The desired product is typically the trans-isomer, where the amino and vinyl groups are on opposite faces of the cyclopropane ring.

  • The Role of the Cation and Solvent: The diastereoselectivity arises from the geometry of the enolate intermediate during the second intramolecular alkylation (ring closure). The counter-ion of the base (e.g., Li+, Na+, K+) and its coordination with the solvent (e.g., THF, toluene) play a pivotal role. It has been observed that LiHMDS in THF can lead to "selectivity erosion," suggesting that the solvent's coordinating ability can disrupt the optimal transition state for the desired diastereomer.[3]

  • Proven Strategy for High Selectivity:

    • Use Lithium tert-Butoxide (LiOtBu): This base has consistently provided the best results. In a direct comparison, LiOtBu gave a significantly higher diastereomeric ratio compared to sodium or potassium tert-butoxide.[3]

    • Use a Non-Coordinating Solvent: Toluene is the solvent of choice. It is less coordinating than THF, which appears to be beneficial for maintaining the rigid transition state required for high diastereoselectivity.[3]

    • Control Addition and Temperature: A pre-formed mixture of the imine and electrophile should be added to the base at a controlled temperature. This ensures the rapid formation of the enolate and its immediate reaction, minimizing potential side reactions or equilibration that could scramble stereochemistry.

Q3: What is the optimal base and solvent system for the cyclopropanation of the glycine imine with trans-1,4-dibromo-2-butene?

Based on extensive optimization studies reported in the literature, the unequivocally superior system is Lithium tert-butoxide (LiOtBu) in Toluene .[3]

The table below summarizes the results from a key optimization study for the synthesis of the N-Boc-vinyl-ACCA ethyl ester, which clearly illustrates this point.

EntryBaseSolventYield (%)Comments
1LiOtBuToluene69Optimal conditions; reaction complete in 1h at RT.
2LiHMDSToluene48Required overnight stirring; increased decomposition observed.
3LiHMDSTHF42Complete conversion but lower yield due to selectivity erosion.
4NaOtBuToluene59Reduced overall yield compared to LiOtBu.
5KOtBuToluene16Significantly lower yield, attributed to poor diastereoselectivity.
Data synthesized from Beaulieu, P. L., et al. (2005).[3]

Section 2: Troubleshooting Specific Side Reactions

This section provides a deeper dive into identifying and mitigating specific, unwanted chemical transformations that can occur during the synthesis.

Q4: My reaction mixture is becoming viscous and I'm isolating a significant amount of a polymeric byproduct. How can I prevent this?

This is a classic case of base-induced polymerization of the vinyl group. The vinylcyclopropane system is susceptible to anionic polymerization, especially in the presence of strong bases and nucleophiles.

  • Causality: The strong base (e.g., LiOtBu) can, in a non-productive pathway, deprotonate a position allylic to the vinyl group or initiate polymerization directly at the double bond. This is more likely to occur if the desired cyclization reaction is slow or if there is an excess of base present for an extended period. The ethyl ester derivative of vinyl-ACCA was noted to have greater stability towards this side reaction compared to the methyl ester.[3]

  • Mitigation Workflow:

    Caption: Troubleshooting workflow for polymerization.

Q5: My crude NMR shows signals that don't correspond to the product or starting materials. What are the likely culprits?

Beyond polymerization, two common byproducts can arise from this chemistry: a trans-esterified product and rearranged isomers.

  • Trans-esterification: This is a specific issue when synthesizing ester derivatives (e.g., methyl or ethyl esters) and using an alkoxide base. If you are making the methyl ester but using LiOtBu, you may form some of the tert-butyl ester.[3]

    • Identification: Look for a characteristic tert-butyl singlet (~1.5 ppm) in the 1H NMR spectrum that integrates to 9 protons.

    • Prevention: Match the alkoxide base to your ester if possible, although this is often not practical. The more effective solution is to use conditions that ensure rapid consumption of the base in the main reaction, minimizing its time to engage in side reactions. The optimized LiOtBu/Toluene system is effective at this.[3]

  • Rearranged Isomers: Although less common in the optimized procedure, strong bases can potentially promote rearrangement of the vinylcyclopropane moiety, especially under thermal stress. The high ring strain of cyclopropanes makes them susceptible to ring-opening or rearrangement reactions.[5][6]

    • Identification: This is more complex and may require advanced techniques (2D NMR, MS/MS). Look for the disappearance of the characteristic high-field cyclopropyl protons and the appearance of new olefinic signals.

    • Prevention: Adhere strictly to optimized temperature and time protocols. Avoid unnecessarily harsh workup conditions.

Q6: The reaction seems to stall before completion, or the product appears to degrade during workup. What are the stability limitations?

The Boc-protected amine is generally stable to bases but is highly sensitive to acid.[7][][9] The cyclopropane ring itself is also a point of lability.

  • Reaction Stalling: This can happen if the base is not strong enough or if it is quenched by moisture or acidic impurities in the reagents or solvent. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Workup Degradation: The most common cause of degradation during workup is exposure to acid. The Boc group is readily cleaved by strong acids like TFA, and even milder acidic conditions can cause issues.[][10] The standard workup for this reaction involves quenching with a buffered aqueous solution.

    • Recommended Workup: Quench the reaction mixture by pouring it into a cold, saturated aqueous solution of NH4Cl. This neutralizes the excess base without creating a strongly acidic environment. Extract the product with a suitable organic solvent like tert-butyl methyl ether (TBME).[3]

Section 3: Issues with the Boc-Protection Step

Q7: I've successfully synthesized the amino-ester, but the subsequent Boc-protection reaction is incomplete or messy. What are the best practices?

While Boc protection is a standard transformation, challenges can arise from solubility issues or improper pH control.[11]

  • Causality: The free amine starting material may have poor solubility in common organic solvents used for Boc protection (like THF or ACN). The reaction with di-tert-butyl dicarbonate (Boc2O) requires a base to deprotonate the amine, making it nucleophilic. If the pH is not controlled, side reactions can occur.

  • Optimized Biphasic Protocol: A robust, scalable protocol uses a biphasic system which manages both solubility and pH effectively.[3]

    • Dissolution: The amine salt (e.g., hydrochloride) is dissolved in water.

    • Organic Solvent: An organic solvent like acetone or TBME is added.

    • Boc Anhydride Addition: The Boc2O is added, often dissolved in the same organic solvent.

    • Base Addition: A base, such as NaOH, is added portion-wise to maintain the pH in the optimal range for the reaction. The reaction is typically stirred at room temperature for several hours to ensure completion.[3][11]

  • Troubleshooting Diagram:

    Caption: Troubleshooting workflow for Boc-protection.

Section 4: Protocols & Methodologies

Protocol 1: Optimized Synthesis of Racemic N-Boc-1-amino-2-vinylcyclopropane Ethyl Ester

This protocol is adapted from the optimized conditions reported by Beaulieu et al. and is designed to maximize yield and diastereoselectivity.[1][3]

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet, add anhydrous toluene (to a final concentration of 0.3-0.7 M).

  • Base Addition: Add solid lithium tert-butoxide (2.35 eq.) to the toluene and cool the resulting slurry to 0 °C.

  • Reagent Solution: In a separate flask, dissolve the glycine imine starting material (1.25 eq.) and trans-1,4-dibromo-2-butene (1.0 eq., limiting reagent) in anhydrous toluene.

  • Reaction Initiation: Add the pre-formed imine/dibromobutene solution dropwise to the cold LiOtBu slurry over 20-30 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Monitor the reaction by TLC or LC-MS for the disappearance of the dibromobutene.

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by adding saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add water and TBME. Shake and separate the layers. Extract the aqueous layer two more times with TBME.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude amino ester is then protected with Boc2O as per Protocol 2 before final purification by flash chromatography.

Protocol 2: Boc-Protection of Racemic 1-amino-2-vinylcyclopropane Ethyl Ester

This protocol is a robust, scalable method for the N-protection step.[3]

  • Setup: In a round-bottom flask, suspend the crude amino ester (or its hydrochloride salt, 1.0 eq.) in a mixture of water and TBME (e.g., a 1:1 ratio).

  • Boc Anhydride: Add di-tert-butyl dicarbonate (Boc2O, 1.1 - 1.2 eq.).

  • Base Addition: Cool the mixture to 15-20 °C. Slowly add an aqueous solution of NaOH (e.g., 7.25% w/w, ~1.2 eq.) over 30-45 minutes, monitoring the pH to keep it slightly basic.

  • Reaction: Stir the biphasic mixture vigorously at 20 °C for 24 hours or until the reaction is complete by TLC/LC-MS.

  • Extraction: Separate the organic layer. Extract the aqueous layer with TBME.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting crude N-Boc protected product can be purified by flash chromatography on silica gel.

References

  • Cyclopropanation - Wikipedia. [Link]

  • Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. Supporting Information. [Link]

  • Zhou, B., et al. Two‐step synthesis of non‐racemic N‐Boc‐protected α‐amino acids from carboxylic acids as abundant feedstock molecules. Angewandte Chemie.[Link]

  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977-1050. [Link]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry.[Link]

  • Having great trouble with a Boc-protection reaction. Reddit r/Chempros. (2021). [Link]

  • Lebel, H., et al. (2003). Stereoselective Cyclopropanation Reactions. ACS Publications.[Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

  • Williams, D. R., & Fromhold, M. G. (2005). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC - NIH.[Link]

  • Williams, L., et al. Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Biotage.[Link]

  • Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives. ResearchGate.[Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal.[Link]

  • 1-amino-2-vinyl cyclopropane carboxylic acid amide, salt of same, and method for producing same.
  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe.[Link]

  • 1-AMINO-2-VINYL CYCLOPROPANE CARBOXYLIC ACID AMIDE, SALT OF SAME, AND METHOD FOR PRODUCING SAME.
  • Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. PubMed.[Link]

  • Synthesis of Boc-protected bicycloproline. PMC - NIH.[Link]

  • Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. ResearchGate.[Link]

  • Stability of Amino Protecting Groups. Scribd.[Link]

  • Amino Protecting Groups Stability. Organic Chemistry Portal.[Link]

Sources

Optimization

Troubleshooting incomplete Boc deprotection of vinylcyclopropane derivatives

Topic: Troubleshooting incomplete Boc deprotection of vinylcyclopropane (VCP) derivatives. Ticket ID: VCP-BOC-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The "VCP Paradox" You are likely e...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting incomplete Boc deprotection of vinylcyclopropane (VCP) derivatives. Ticket ID: VCP-BOC-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "VCP Paradox"

You are likely encountering a false negative. What appears to be "incomplete deprotection" (persistence of starting material or low yield) is frequently product decomposition or cationic alkylation .

Vinylcyclopropanes (VCPs) possess high ring strain (~27.5 kcal/mol) and a conjugated


-system. While the Boc group requires acidity for removal, the VCP moiety is highly susceptible to acid-catalyzed ring-opening rearrangements (to cyclopentenes) or solvolysis (to homoallylic alcohols/halides). Furthermore, the tert-butyl cation generated during deprotection is an electrophile that can readily attack the electron-rich vinyl group of your substrate.

This guide provides a diagnostic workflow to confirm the root cause and offers three validated protocols to bypass these stability issues.

Diagnostic Workflow

Before altering your synthesis, determine if you are fighting sterics , equilibrium , or decomposition .

DiagnosticFlow Start Observation: Low Yield / SM Remaining TLC Perform TLC/LCMS Analysis (Compare Crude vs. Pure SM) Start->TLC NewSpots Are there new, non-polar spots or complex baselines? TLC->NewSpots Complex Mixture SM_Persist Does SM persist unchanged after 4h? TLC->SM_Persist Clean SM Decomp DIAGNOSIS: Acid-Catalyzed Decomposition (Ring Opening/Polymerization) NewSpots->Decomp Mass = Product + H2O/HCl Scavenging DIAGNOSIS: Cationic Alkylation (t-Butyl cation attacking Vinyl group) NewSpots->Scavenging Mass = Product + 56 (t-Butyl) Steric DIAGNOSIS: Steric Hindrance or Solubility Issue SM_Persist->Steric No degradation

Figure 1: Diagnostic logic to distinguish between kinetic inertness and chemical instability.

Technical Deep Dive: Mechanisms of Failure

Failure Mode A: Acid-Catalyzed Ring Opening

Standard Boc deprotection uses strong acids (TFA, HCl). VCPs are acid-sensitive.[1] Protonation can occur at the vinyl group or the ring, leading to ring opening.

  • Outcome: Formation of cyclopentenes (via rearrangement) or homoallylic halides.

  • Symptom: Loss of the cyclopropane signal in NMR (

    
     ppm region).
    
Failure Mode B: tert-Butyl Cation Scavenging

The cleavage of Boc generates a tert-butyl cation (


) and 

.
  • The Trap: The vinyl group on your cyclopropane is a nucleophile. Without an external scavenger, the

    
     attacks the vinyl group.
    
  • Symptom: Mass spec shows

    
     peaks (alkylated product).
    

Validated Protocols

Do NOT use standard 50% TFA/DCM without modification. Choose one of the following based on your diagnostic result.

Protocol A: The "Gentle" Lewis Acid Method (Recommended)

Best for: Highly acid-sensitive VCPs where ring opening is the primary failure.

Zinc Bromide (


) acts as a mild Lewis acid that coordinates to the Boc carbonyl, facilitating removal without generating a high concentration of free protons.
ReagentEquivalentsRole
Substrate 1.0Starting Material

3.0 - 5.0Lewis Acid Catalyst
DCM 0.1 M (Conc.)Solvent (Anhydrous)

Step-by-Step:

  • Dissolve substrate in anhydrous DCM under

    
    .[2]
    
  • Add

    
     (3.0 equiv) as a solid. The reaction is heterogeneous (suspension).
    
  • Stir vigorously at Room Temperature for 12–24 hours.

    • Note: This is slower than TFA but preserves the ring.

  • Workup: Add water to quench. The

    
     will dissolve into the aqueous layer. Extract with DCM.[3][4]
    
  • Wash organic layer with saturated

    
     to remove traces of acid.
    
Protocol B: The "Anhydrous" Silyl Method

Best for: Substrates that decompose in the presence of moisture/protic acids.

TMSOTf (Trimethylsilyl triflate) cleaves Boc carbamates under neutral-to-mildly acidic conditions in the presence of a base (2,6-lutidine).

ReagentEquivalentsRole
TMSOTf 1.5 - 2.0Silylating Agent
2,6-Lutidine 2.5Non-nucleophilic Base
DCM 0.1 MSolvent

Step-by-Step:

  • Cool solution of substrate and 2,6-lutidine in DCM to

    
    .
    
  • Add TMSOTf dropwise.[2]

  • Stir at

    
     for 30 mins, then warm to RT.
    
  • Quench: Add MeOH (excess) to quench silyl species.

  • Workup: Dilute with EtOAc, wash with saturated

    
    .
    
Protocol C: The "Scavenger" Method (Modified TFA)

Best for: Substrates where alkylation (M+56) is the main issue, but the ring is chemically stable.

If you must use TFA, you must trap the


 cation.[5]
ReagentRatio/EquivRole
TFA 20% v/vAcid
DCM 75% v/vSolvent
Triethylsilane (TES) 2.5% v/vCritical Scavenger
Water 2.5% v/vProton Source/Scavenger

Step-by-Step:

  • Prepare a cocktail of TFA/TES/Water/DCM.

  • Add to solid substrate at

    
    .
    
  • Monitor closely (TLC every 15 mins).

  • Crucial: Do not rotovap to dryness immediately. Co-evaporate with Toluene (

    
    ) to remove TFA gently.
    

Comparative Data: Method Selection

FeatureStandard TFAZnBr2 (Prot. A)TMSOTf (Prot. B)
Acidity (pH) < 1 (Strong)~4-5 (Lewis Acid)Aprotic
VCP Ring Stability Poor Excellent Good
Reaction Time 1 hour12-24 hours1-2 hours
Cation Scavenging Requires AdditiveNot requiredN/A (Silyl transfer)
Moisture Sensitivity LowHigh (Hygroscopic)Very High

Troubleshooting FAQ

Q: The reaction with


 is stuck at 50% conversion after 24 hours. Should I heat it? 
A: No.  Heating VCPs promotes thermal rearrangement. Instead, add another 2.0 equivalents of fresh 

and sonicate the mixture for 5 minutes to break up surface aggregates on the solid zinc salt.

Q: I see a new spot on TLC that is less polar than the amine but more polar than the Boc-SM. A: This is likely the homoallylic alcohol resulting from acid-catalyzed ring opening and water addition. Switch to Protocol B (TMSOTf) to eliminate water from the system.

Q: Can I use HCl in Dioxane? A: Only if strictly anhydrous. Commercial HCl/Dioxane often contains water, which acts as a nucleophile to open the activated cyclopropane ring. If you use this, add


 to the reaction vessel.

References

  • Mild Deprotection with Zinc Bromide

    • Tomita, K., et al. "Selective deprotection of N-Boc group." Tetrahedron Letters, 30.12 (1989): 1563-1566.
    • Source:

  • Silylative Deprotection (TMSOTf)

    • Sakaitani, M., & Ohfune, Y. "Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-silyloxycarbonyl intermediate." Journal of Organic Chemistry, 55.3 (1990): 870-876.
    • Source:

  • Vinylcyclopropane Rearrangement & Stability

    • Hudlicky, T., et al. "Vinylcyclopropane-cyclopentene rearrangement." Organic Reactions, 33 (1985).
    • Source:

  • Cation Scavenging in Peptide Synthesis

    • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 12.5 (1978): 258-268.
    • Source:

Sources

Troubleshooting

Technical Support Center: High-Fidelity Synthesis of ACCA Fluorogenic Substrates

The following guide is structured as a specialized Technical Support Center for researchers synthesizing fluorogenic protease substrates using ACCA (7-amino-4-carbamoylmethylcoumarin). It addresses the critical issue of...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers synthesizing fluorogenic protease substrates using ACCA (7-amino-4-carbamoylmethylcoumarin). It addresses the critical issue of aspartimide formation, a side reaction that compromises the enzymatic validity of these substrates.[1]

Topic: Managing Aspartimide Formation in Asp-Containing ACCA Peptides Department: Peptide Chemistry Applications & Troubleshooting Lead Scientist: Dr. Aris Thorne

The Core Problem: Why Aspartimide Destroys ACCA Substrates

In the development of protease assays (e.g., Caspase-3 substrates like Ac-DEVD-ACCA), the integrity of the Aspartic Acid (Asp) residues is non-negotiable. Proteases are stereoselective; they recognize


-L-Asp .

During Solid Phase Peptide Synthesis (SPPS), Asp residues can undergo a base-catalyzed intramolecular cyclization to form Aspartimide (a succinimide ring).[2] This ring subsequently hydrolyzes, often opening into


-Asp (iso-aspartate) .

The Consequence:

  • 
    -Asp residues are invisible to most proteases. 
    
  • Your mass spectrometer will show the correct molecular weight (M) for the hydrolyzed byproduct, but your kinetic data (

    
    , 
    
    
    
    ) will be fundamentally flawed because the effective concentration of the "active" substrate is unknown.
  • In ACCA-labeled peptides, this is critical because the synthesis costs are high, and the downstream biological data determines drug candidacy.

Diagnostic Hub: Do I Have Aspartimide?

Before changing your synthesis protocol, confirm the pathology. Use this diagnostic matrix.

Symptom Checker
ObservationProbability of AspartimideExplanation
Mass Spec shows [M-18] peak High The [M-18] species is the intact succinimide ring (dehydration). It has not yet hydrolyzed.
Mass Spec shows correct [M] but HPLC shows doublets Critical The ring has opened. One peak is the desired

-Asp; the other is the

-Asp (iso-aspartate). They have identical mass.
Loss of Fluorescence in Assay Moderate If the C-terminal Asp (linked to ACCA) racemizes or rearranges, the enzyme cannot cleave the amide bond to release the fluorophore.
Sequence contains Asp-Gly, Asp-Ser, or Asp-Asn Very High These "Scorpion" motifs are kinetically favored for cyclization due to low steric hindrance at the

amide nitrogen.

The Mechanism of Failure

Understanding the "why" allows you to implement the "how."

Aspartimide formation is driven by the deprotonation of the backbone amide nitrogen of the residue immediately C-terminal to the Aspartic acid (the


 residue). This nitrogen attacks the activated side-chain ester of the Asp.[3]
Pathway Diagram

AspartimideMechanism Start Fmoc-Removal (Piperidine) Deprotonation Backbone Amide (n+1) Deprotonated Start->Deprotonation Attack Nucleophilic Attack on Asp Side Chain Deprotonation->Attack fast in Asp-Gly Imide Aspartimide Ring (Succinimide) [M-18] Attack->Imide Hydrolysis Ring Opening (Hydrolysis) Imide->Hydrolysis Aqueous Workup Alpha Alpha-Asp Peptide (Correct Product) Hydrolysis->Alpha ~20-30% Beta Beta-Asp Peptide (Iso-aspartate) Hydrolysis->Beta ~70-80% (Major Impurity)

Caption: The pathway from base exposure to iso-aspartate formation. Note that Beta-Asp is often the major product.

Troubleshooting Protocols: The "Zero-Tolerance" Strategy

For ACCA substrates, standard SPPS protocols are insufficient. Adopt this tiered defense strategy.

Tier 1: Reagent Modification (The "Acidic Brake")

When to use: Routine synthesis of Asp-containing peptides without high-risk motifs (e.g., Asp-Phe, Asp-Leu). The Fix: Lower the pH of your deprotection solution to suppress the ionization of the backbone amide.

  • Standard Reagent: 20% Piperidine in DMF.[2][4]

  • Modified Reagent: 20% Piperidine + 0.1 M HOBt (or Oxyma Pure) in DMF.

    • Why: The HOBt acts as an acidic buffer, keeping the backbone amide protonated without preventing Fmoc removal.

Tier 2: Steric Shielding (The "Bulky Side Chain")

When to use: Sequences with moderate risk (e.g., Asp-Ala) or long sequences where Asp is exposed to base for many cycles. The Fix: Replace Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH .

  • Mechanism: The 3-methylpent-3-yl (OMpe) ester is significantly bulkier than the tert-butyl (OtBu) group. It physically blocks the backbone nitrogen from attacking the carbonyl carbon.

  • Protocol:

    • Purchase Fmoc-Asp(OMpe)-OH.

    • Substitute 1:1 for standard Asp in your coupling cycle.

    • Note: OMpe is removed with standard TFA cleavage cocktails; no special workup is required.

Tier 3: Backbone Protection (The "Nuclear Option")

When to use: High-risk "Scorpion" motifs: Asp-Gly , Asp-Ser , Asp-Thr , Asp-Asn . The Fix: Block the nucleophile (the backbone Nitrogen) using Hmb or Dmb protection.[1]

  • Concept: If the nitrogen of the

    
     residue is substituted with a protecting group, it cannot act as a nucleophile.
    
  • Protocol for Asp-Gly sequences:

    • Do not couple Fmoc-Gly-OH.

    • Instead, couple Fmoc-Gly-(Dmb)OH (2,4-dimethoxybenzyl backbone protection).

    • Couple the preceding Asp residue (use Fmoc-Asp(OtBu)-OH).

    • Result: The Dmb group prevents the Gly nitrogen from attacking the Asp side chain. The Dmb group is cleaved during the final TFA step.[1]

Specific FAQ for ACCA/Fluorogenic Peptides

Q1: I am synthesizing Ac-DEVD-ACCA. The C-terminal Asp is attached to the fluorophore. Is this bond at risk of aspartimide formation? A: Generally, no. Aspartimide requires the nitrogen of the next residue (C-terminal direction) to attack the Asp side chain. In Asp-ACCA, the "next" nitrogen is the aniline amine of the coumarin. Aniline nitrogens are poor nucleophiles compared to aliphatic amides. Furthermore, the ACCA is usually attached to the


-carboxyl, leaving the 

-carboxyl protected (e.g., OtBu) until final cleavage. The risk in DEVD-ACCA lies in the internal Asp residues (the D in position P4) or if you have a sequence like Asp-Gly-ACCA.

Q2: My HPLC shows a split peak for my ACCA peptide, but the mass is correct. Is it racemization or aspartimide? A: It could be either, but in Asp-containing peptides, aspartimide-derived iso-aspartate is the prime suspect.

  • Test: Co-inject your peptide with a known standard of the L-isomer if available.

  • Resolution: If you used standard Asp(OtBu) and Piperidine, repeat the synthesis using Tier 1 (HOBt in Piperidine) . If the split peak disappears or diminishes significantly, it was aspartimide.

Q3: Can I separate the iso-aspartate impurity from my active ACCA substrate? A: It is extremely difficult.


-Asp and 

-Asp peptides often have identical hydrophobicities and elute within seconds of each other on C18 columns. Even if you separate them, the yield loss is catastrophic. Prevention is the only viable strategy.

Q4: Does the loading of Asp onto the ACCA resin affect this? A: Indirectly. Loading the first Asp onto ACCA-resin is difficult and often requires high activation (e.g., HATU/HOAt) and long times. This step itself doesn't cause aspartimide (since the side chain is protected), but ensure you do not use base-catalyzed loading methods that might racemize the C-terminal C-alpha. Use neutral coupling conditions.

Synthesis Decision Matrix

Use this workflow to plan your next experiment.

DecisionTree Start Analyze Sequence Containing Asp CheckNext What is the residue C-terminal to Asp? Start->CheckNext RiskHigh Gly, Ser, Thr, Asn CheckNext->RiskHigh RiskMed Ala, Val, Leu, Ile CheckNext->RiskMed RiskLow Pro, or C-term (ACCA) CheckNext->RiskLow ActionHigh REQUIRED: 1. Fmoc-Asp(OMpe)-OH 2. Backbone Protection (Dmb) on Next Res 3. 0.1M HOBt in Piperidine RiskHigh->ActionHigh ActionMed RECOMMENDED: 1. Fmoc-Asp(OMpe)-OH 2. 0.1M HOBt in Piperidine RiskMed->ActionMed ActionLow STANDARD: 1. Fmoc-Asp(OtBu)-OH 2. Standard Piperidine RiskLow->ActionLow

Caption: Decision tree for selecting protecting groups based on sequence risk factors.

References

  • Aspartimide Mechanism & Prevention: Mergler, M., et al. "Aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - practical aspects of new trialkylcarbinol based protecting groups." Journal of Peptide Science (2016).

  • Hmb/Dmb Backbone Protection: Packman, L. C. "The use of Hmb backbone protection to prevent aspartimide formation."[4] Tetrahedron Letters (1995).

  • ACCA Substrate Synthesis: Maly, D. J., et al. "Expedient Solid-Phase Synthesis of Fluorogenic Protease Substrates Using the 7-Amino-4-carbamoylmethylcoumarin (ACC) Fluorophore."[5][6] Journal of Organic Chemistry (2002).[7]

  • General Fmoc SPPS Troubleshooting: Biotage. "Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis."

Sources

Optimization

Improving the diastereoselectivity of the cyclopropanation reaction

Status: Operational | Tier: Level 3 (Advanced Synthesis) | Ticket ID: CP-SELECT-001 Executive Summary: The Selectivity Landscape Welcome to the Advanced Synthesis Support Center. You are likely here because your cyclopro...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Synthesis) | Ticket ID: CP-SELECT-001

Executive Summary: The Selectivity Landscape

Welcome to the Advanced Synthesis Support Center. You are likely here because your cyclopropanation reaction is yielding an inseparable mixture of diastereomers (


 or 

), or you are obtaining the wrong major isomer.

Unlike enantioselectivity, which is strictly governed by the chiral architecture of the ligand, diastereoselectivity in cyclopropanation is a complex interplay between steric approach control (catalyst "hardware") and electronic stabilization (substrate "software").

This guide helps you navigate the three dominant mechanistic manifolds:

  • Rhodium(II) Carbenoids: Steric-driven selectivity (The "Wall" Theory).

  • Donor-Acceptor Carbenoids: Electronic/Transition-State stabilization (The Davies Model).

  • Simmons-Smith (Zinc): Coordination-directed delivery (

    
    -selectivity).
    
Diagnostic Workflow: Select Your Manifold

Before optimizing conditions, verify you are using the correct metal-ligand system for your target diastereomer.

Catalyst_Selection_Matrix Start Start: Analyze Substrate Q1 Directing Group Present? (Allylic alcohol/amine) Start->Q1 Zn Zinc Carbenoid (Simmons-Smith) Q1->Zn Yes Q2 Diazo Type? Q1->Q2 No Res_Zn Outcome: Syn-Selective Zn->Res_Zn Acceptor Acceptor Only (e.g., EDA) Q2->Acceptor EDA/MDA DA Donor-Acceptor (e.g., Vinyldiazoacetate) Q2->DA Aryl/Vinyl-Diazo Rh_Box Rh(II) Carboxylates (Steric Control) Acceptor->Rh_Box Standard Co_Porph Co(II) Porphyrins (Radical Mechanism) Acceptor->Co_Porph High Trans req. Rh_Davies Rh(II) Davies Cats (Rh2(DOSP)4) DA->Rh_Davies High Selectivity

Figure 1: Decision matrix for catalyst selection based on substrate electronics and directing group availability.

Module 1: The Hardware (Catalyst & Ligand)
The "Wall" Theory (Rhodium Catalysis)

In Rh(II) catalysis, diastereoselectivity is primarily driven by steric clashes between the ester group of the carbene and the incoming alkene.

  • Mechanism: The diazo compound decomposes to form a metal-carbene. The alkene approaches.[1]

  • The Fix: To increase

    
     selectivity (minimizing A1,3 strain), you must increase the steric bulk of the ligand bridging the rhodium centers.
    
Catalyst ClassLigand BulkTypical dr (

)
Recommended For
Rh

(OAc)

Low1:1 to 3:1Initial screening only. Poor selectivity.
Rh

(oct)

Medium2:1 to 5:1Soluble variant of OAc, slightly better dr.
Rh

(esp)

High (Chelating)>10:1High Turnover. Excellent for difficult substrates.
Rh

(DOSP)

Very High>20:1Donor-Acceptor systems. The gold standard for high dr/ee.
The Radical Alternative (Cobalt Porphyrins)

If Rhodium fails to give high trans-selectivity, switch to Cobalt(II) Porphyrins (Zhang's Catalysts).

  • Why: These operate via a metalloradical mechanism (stepwise radical addition) rather than a concerted asynchronous pathway. The intermediate radical bond rotation allows the system to relax into the thermodynamic (

    
    ) product before ring closure.
    
Module 2: The Software (Reaction Conditions)
Temperature Tuning
  • Rule: Lower temperatures generally improve diastereoselectivity (dr).[2]

  • Reasoning: The activation energy difference (

    
    ) between the transition states leading to 
    
    
    
    and
    
    
    products is magnified at lower temperatures.
  • Protocol: Start at 0°C. If yield permits, drop to -40°C or -78°C (common for Donor-Acceptor systems).

Solvent Effects
  • Issue: Coordinating solvents (THF, MeCN) can occupy the axial site of the metal, changing the catalyst geometry or shutting down activity.

  • Recommendation: Use non-polar, non-coordinating solvents.

    • Best: Pentane, Hexane, 2,2-Dimethylbutane (DMB).

    • Good: DCM, Toluene (if solubility is an issue).

    • Avoid: THF, DMF, DMSO (unless specifically required for a specific chelate).

Module 3: Substrate Engineering (Donor-Acceptor)

The most effective way to lock diastereoselectivity is to use Donor-Acceptor (D-A) Carbenoids , pioneered by the Davies Group.

  • Concept: Instead of a simple diazoacetate (Acceptor-only), use a vinyldiazoacetate or aryldiazoacetate.

  • Mechanism: The "Donor" group (vinyl/aryl) stabilizes the carbene carbon, making the reaction less "hot" (exothermic). This pushes the transition state later along the reaction coordinate (Hammond's Postulate), making it more sensitive to the steric environment of the catalyst.

Transition_State_Selectivity Carbene Rh-Carbenoid (Electrophile) TS_Early Early TS (Acceptor Only) Carbene->TS_Early Unstabilized TS_Late Late TS (Donor-Acceptor) Carbene->TS_Late Stabilized by Donor Alkene Alkene (Nucleophile) Alkene->TS_Early Alkene->TS_Late Low_Sel Low Selectivity (Reactant-like) TS_Early->Low_Sel Low steric discrimination High_Sel High Selectivity (Product-like) TS_Late->High_Sel High steric discrimination

Figure 2: Impact of Donor-Acceptor stabilization on Transition State position and selectivity.

Troubleshooting Matrix (FAQ)
SymptomProbable CauseCorrective Action
Low dr (e.g., 1:1) Ligand is too small.Switch from Rh

(OAc)

to Rh

(esp)

or Rh

(DOSP)

.
Low dr (e.g., 1:1) Reaction is too "hot."Lower temperature to -40°C or -78°C.
Wrong Diastereomer Concerted mechanism favors wrong approach.Switch metal center. If Rh gives mixture, Co(II)-porphyrin often gives exclusive trans.
Low Yield + Low dr Diazo dimerization (carbene-carbene coupling).Slow Addition: Use a syringe pump to add diazo over 4–12 hours. Keep alkene in excess (3–5 equiv).
No Reaction Catalyst poisoning.Ensure solvent is dry and free of Lewis basic impurities (amines, thioethers).
Standardized Protocol: High-Selectivity Cyclopropanation

Objective: Synthesis of cyclopropanes using a Donor-Acceptor Rhodium system.

  • Preparation: Flame-dry a round-bottom flask under Argon.

  • Catalyst Loading: Add Rh

    
    (DOSP)
    
    
    
    (0.5 – 1.0 mol%).
    • Note: Low loading is possible with D-A carbenes due to stability.

  • Solvent/Substrate: Dissolve the alkene (2.0 equiv) in anhydrous 2,2-dimethylbutane (or Hexanes).

    • Why DMB? High boiling point allows reflux if needed, but non-polar nature boosts selectivity.

  • Temperature: Cool the system to -40°C (dry ice/acetonitrile bath).

  • Slow Addition: Dissolve the diazo compound (1.0 equiv) in the same solvent. Add via syringe pump over 2–4 hours .

    • Critical: The solution should remain relatively colorless. If it turns dark immediately, addition is too fast.

  • Workup: Evaporate solvent directly. Purify via silica gel chromatography.

References
  • Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature, 451, 417–424. (Seminal review on Donor-Acceptor carbenoids and Rhodium catalysis). Link

  • Doyle, M. P. (1986). "Catalytic Methods for Metal Carbene Transformations." Chemical Reviews, 86(5), 919–939. (Foundational text on Rhodium carboxylate catalysis). Link

  • Chen, Y., & Zhang, X. P. (2003).[3] "Vitamin B12 Derivatives as Natural Catalysts for the Stereoselective Cyclopropanation of Alkenes." Journal of Organic Chemistry, 68(11), 4432–4438. (Introduction of Cobalt-based radical cyclopropanation for trans-selectivity). Link

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). "Stereoselective Cyclopropanation Reactions." Chemical Reviews, 103(4), 977–1050. (Comprehensive review covering Simmons-Smith and directing groups). Link

  • Espino, C. G., & Du Bois, J. (2001). "A Rhodium-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones." Angewandte Chemie Int.[4] Ed., 40(3), 598-600. (Introduction of the Rh2(esp)2 catalyst). Link

Sources

Troubleshooting

Overcoming challenges in the enzymatic resolution of vinyl-ACCA esters

Technical Support Center: Enzymatic Resolution of Vinyl-ACCA Esters Ticket ID: VACCA-RES-001 Subject: Optimization & Troubleshooting of (1R,2S)-Vinyl-ACCA Preparation Assigned Specialist: Senior Application Scientist, Bi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enzymatic Resolution of Vinyl-ACCA Esters

  • Ticket ID: VACCA-RES-001

  • Subject: Optimization & Troubleshooting of (1R,2S)-Vinyl-ACCA Preparation

  • Assigned Specialist: Senior Application Scientist, Biocatalysis Division

Executive Summary: The Substrate & The Mission

The Target: (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (Vinyl-ACCA).[1][2][3][4][5][6] The Application: A critical "P1" pharmacophore used in blockbuster HCV NS3/4A protease inhibitors (e.g., Grazoprevir, Paritaprevir, Simeprevir). The Challenge: The cyclopropane ring creates significant steric strain. The "vinyl" moiety at C2 makes the molecule sensitive to polymerization or degradation, while the "ester" at C1 requires highly enantioselective hydrolysis. The Standard Solution: Kinetic Resolution (KR) of the racemic N-protected ethyl ester using Alcalase® 2.4L (Bacillus licheniformis protease).

Standard Operating Procedure (SOP)

Workflow: Hydrolysis of the undesired (1S,2R)-enantiomer to the water-soluble acid, leaving the desired (1R,2S)-ester intact.

ParameterStandard ConditionRationale
Enzyme Alcalase 2.4L (Subtilisin Carlsberg)High stereoselectivity for the S-configuration ester, leaving the R-ester.
Substrate Racemic N-Boc-Vinyl-ACCA Ethyl EsterN-Boc provides steric bulk necessary for enzyme recognition; Ethyl ester balances reactivity vs. stability.
Solvent System Biphasic: MTBE / Phosphate Buffer (pH 8.0)MTBE solubilizes the hydrophobic ester; Buffer maintains enzyme activity.
pH Control pH-Stat (NaOH titration) @ 8.0 – 8.5Crucial. The reaction produces acid, dropping pH. Alcalase is inactive < pH 7.
Temperature 20°C – 25°CHigher T increases non-selective chemical hydrolysis (background reaction).
Conversion Target 50% - 55%Push slightly past 50% to ensure high ee (>99%) of the remaining ester.

Diagnostic Matrix: Troubleshooting Guide

Use this matrix to diagnose specific failure modes in your resolution process.

Issue A: Low Enantiomeric Excess (ee%) of the Desired Ester

Symptom: Conversion reaches 50%, but product ee is <95%.[5]

Root CauseMechanismCorrective Action
Chemical Background Hydrolysis High pH (>9.0) causes hydroxide ions to attack the ester non-selectively, bypassing the enzyme.Reduce pH: Operate at pH 7.8–8.0 instead of 8.5.Lower Temp: Drop reaction temperature to 10°C–15°C. Chemical hydrolysis has a higher activation energy than enzymatic.
Over-Conversion The enzyme starts attacking the "slow" (desired) enantiomer after the "fast" one is depleted.Quench Early: Stop reaction at 48-49% conversion.Monitor: Use GC/HPLC every 30 mins near endpoint.
Impure Enzyme Crude Alcalase contains other hydrolases with different selectivities.Source Check: Ensure you are using Type FG or purified 2.4L. Consider cross-linked enzyme aggregates (CLEAs) for higher specificity.
Issue B: Reaction Stalls (Incomplete Conversion)

Symptom: Reaction starts fast but flatlines at 30-40% conversion.

Root CauseMechanismCorrective Action
Product Inhibition The produced acid (undesired enantiomer) binds to the enzyme active site or acidifies the local micro-environment.Biphasic Optimization: Increase the volume of the aqueous phase to dilute the acid product.Resin Addition: Add a weak anion-exchange resin to scavenge the acid product in situ.
pH Crash The pH-stat titrator cannot keep up, or buffer capacity is exceeded.Titration Check: Ensure NaOH concentration is sufficient (e.g., 1.0 M). Check probe calibration.
Emulsion Formation The surfactant nature of the enzyme + protein impurities creates stable emulsions, blocking mass transfer.Co-solvent: Add 5% Ethanol or Acetone to break surface tension.Immobilization: Switch to immobilized Alcalase (e.g., on Lewatit) to prevent protein leaching.

Visual Workflows (Graphviz)

Figure 1: The Kinetic Resolution Pathway

Caption: Mechanism of Alcalase-mediated resolution separating the desired (1R,2S) ester from the hydrolyzed (1S,2R) acid.

VinylACCA_Resolution cluster_conditions Critical Control Points Racemate Racemic N-Boc-Vinyl-ACCA Ethyl Ester (Substrate) Complex Enzyme-Substrate Complex Racemate->Complex Binding Alcalase Alcalase 2.4L (Biocatalyst) Complex->Alcalase Hydrolysis Desired (1R,2S)-Ester (Desired Product) Remains in Organic Phase Complex->Desired Slow Reaction (k_slow) Undesired (1S,2R)-Acid (By-product) Extracts to Aqueous Phase Complex->Undesired Fast Reaction (k_fast) pH pH Stat: 8.0 Temp Temp: <25°C

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing low yield or low selectivity in Vinyl-ACCA resolution.

Troubleshooting_Matrix Start Problem Detected Check_EE Is Product ee% > 98%? Start->Check_EE Check_Conv Is Conversion > 45%? Check_EE->Check_Conv Yes Low_EE Issue: Low Selectivity Check_EE->Low_EE No Low_Conv Issue: Stalled Reaction Check_Conv->Low_Conv No Chem_Hydrolysis Check: Chemical Hydrolysis? (Is pH > 8.5?) Low_EE->Chem_Hydrolysis Action_pH Action: Lower pH to 7.8 Reduce Temp Chem_Hydrolysis->Action_pH Yes Action_Stop Action: Stop Reaction Earlier (Optimization of E-value) Chem_Hydrolysis->Action_Stop No Inhibition Check: Product Inhibition? (Acid buildup) Low_Conv->Inhibition Action_Biphasic Action: Increase Aqueous Vol Add Anion Exchange Resin Inhibition->Action_Biphasic Yes Action_Enzyme Action: Add Fresh Enzyme (Check Stability) Inhibition->Action_Enzyme No

Frequently Asked Questions (FAQ)

Q1: Why do we use the Ethyl ester instead of the Methyl ester? A: While methyl esters are hydrolyzed faster, they are also more prone to spontaneous (chemical) hydrolysis at pH 8.0. The ethyl ester offers a better "window" of stability where the enzyme is much faster than the background chemical rate, improving the final ee% [1].

Q2: The reaction turns into a thick mayonnaise-like emulsion. How do I process this? A: This is common with crude Alcalase. Do not centrifuge immediately.

  • Add Celite (diatomaceous earth) to the mixture.

  • Filter through a sintered glass funnel.

  • The phases should separate cleanly in the filtrate. Alternatively, switch to a defined biphasic system using Toluene or MTBE as the organic carrier, which separate better than neat reactions [2].

Q3: Can I recycle the enzyme? A: Liquid Alcalase is difficult to recycle. For industrial scale, use Immobilized Alcalase (e.g., on Lewatit VP OC 1600) . This allows filtration and reuse for 5-10 cycles, though activity drops by ~10% per cycle due to the reactive nature of the vinyl group potentially modifying the enzyme surface over time [3].

References

  • Beaulieu, P. L., et al. (2005). "Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid (Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease."[2][4][5][7] Journal of Organic Chemistry, 70(15), 5869–5879.[4] Link

  • Beaulieu, P. L. (2009). "Recent Advances in the Synthesis of Acyclic and Macrocyclic Inhibitors of the Hepatitis C Virus NS3 Protease." Current Opinion in Drug Discovery & Development. Link

  • Belyk, K. M., et al. (2010). "Enantioselective Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Ethyl Ester (Vinyl-ACCA-OEt) by Asymmetric Phase-Transfer Catalyzed Cyclopropanation." Organic Process Research & Development, 14(3). Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: HCV NS3/4A Protease Inhibitors Derived from 1-(Boc-amino)-2-vinylcyclopropane

Topic: Efficacy comparison of drugs synthesized from 1-(Boc-amino)-2-vinylcyclopropane Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The moie...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy comparison of drugs synthesized from 1-(Boc-amino)-2-vinylcyclopropane Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The moiety 1-(Boc-amino)-2-vinylcyclopropane (specifically the ethyl ester or acid forms of vinyl-ACCA) represents a foundational scaffold in the evolution of direct-acting antivirals (DAAs) for Hepatitis C. This structural motif serves as the precursor to the P1-P1' vinylcyclopropane-sulfonamide pharmacophore found in "Second Generation" macrocyclic protease inhibitors.

This guide objectively compares the efficacy, kinetic profiles, and resistance barriers of the primary therapeutic agents synthesized from this scaffold: Simeprevir , Paritaprevir , Grazoprevir , and Danoprevir . Analysis confirms that while all share the vinylcyclopropane (VCP) core for S1' subsite occupancy, modifications at the P2 (heterocyclic) and P4 (capping) positions dictate their differential potency against resistant variants (e.g., Q80K, D168A).

Chemical Context: The Vinylcyclopropane Scaffold

The 1-(Boc-amino)-2-vinylcyclopropane intermediate provides the critical P1 anchor . In the final drug architecture, the vinyl group engages in van der Waals interactions with the protease S1' pocket, while the cyclopropane ring imposes conformational constraints that minimize the entropic penalty of binding.

Synthesis Workflow: From Scaffold to Macrocycle

The following diagram illustrates the general synthetic utility of the scaffold in constructing the macrocyclic core of Simeprevir and Danoprevir.

SynthesisWorkflow Start Starting Material: 1-(Boc-amino)-2-vinylcyclopropane (Vinyl-ACCA derivative) Step1 Step 1: Peptide Coupling (P1-P2-P3 Assembly) Start->Step1 Deprotection & Amide Bond Formation Step2 Step 2: Ring-Closing Metathesis (RCM) (Formation of 14-18 membered macrocycle) Step1->Step2 Grubbs Catalyst Step3 Step 3: Sulfonamide Coupling (Bioisostere installation at C-terminus) Step2->Step3 Activation & Coupling Final Final Drug Product (e.g., Simeprevir, Danoprevir) Step3->Final Final Deprotection/Purification

Figure 1: General synthetic pathway transforming the vinyl-ACCA scaffold into macrocyclic NS3/4A inhibitors.[1]

Comparative Efficacy Analysis

Quantitative Potency (EC50 & Ki)

The data below aggregates enzymatic inhibition constants (


) and effective concentrations (

) from stable replicon assays.
Drug CandidateGenerationP1 Moiety SourceKi (nM)EC50 (GT1a) nMEC50 (GT1b) nMSVR12 (Naïve GT1)
Simeprevir (TMC435)2nd GenVinyl-ACCA0.513.09.4~80% (w/ PR)
Danoprevir (ITMN-191)2nd GenVinyl-ACCA0.290.2 - 0.40.297.1% (w/ r/PR)
Paritaprevir (ABT-450)2nd GenVinyl-ACCA0.081.00.21>95% (Combo)
Grazoprevir (MK-5172)2nd GenVinyl-ACCA0.010.40.192-99% (Combo)
Boceprevir (Control)1st GenLinear (Non-VCP)14.0200280~65% (w/ PR)

Key Insight: Drugs utilizing the vinylcyclopropane scaffold (Simeprevir, Grazoprevir) exhibit a 10-100x potency improvement over first-generation linear inhibitors (Boceprevir). This is attributed to the "induced fit" mechanism where the vinyl group optimizes contact with the catalytic triad (His57, Asp81, Ser139).

Resistance Profiles

The structural rigidity provided by the vinylcyclopropane moiety influences the genetic barrier to resistance.

  • Simeprevir: Susceptible to the Q80K polymorphism (common in GT1a). Efficacy drops significantly if Q80K is present.

  • Grazoprevir: Designed with a flexible P2-P4 linker that allows it to retain potency against D168A and Q80K variants, unlike Simeprevir.

  • Paritaprevir: Requires boosting with Ritonavir to maintain therapeutic levels; susceptible to D168V.

Mechanism of Action: The P1-P1' Interaction

The efficacy of these drugs hinges on the interaction between the vinylcyclopropane group and the NS3 protease active site.

MechanismOfAction Protease HCV NS3/4A Protease (Active Site) Substrate Viral Polyprotein (Cleavage Site) Drug Macrocyclic Inhibitor (e.g., Simeprevir) Drug->Substrate Competes with VCP Vinylcyclopropane Moiety (P1 Position) Drug->VCP Contains Warhead Acyl Sulfonamide (Catalytic Trap) Drug->Warhead Contains VCP->Protease Occupies S1' Subsite (Hydrophobic Interaction) Warhead->Protease H-bonds to Catalytic Triad (His57, Ser139)

Figure 2: Mechanistic interaction of VCP-based inhibitors within the NS3/4A active site.[2][3][4]

Experimental Protocol: HCV Replicon Phenotyping Assay

To validate the efficacy data presented above, the following self-validating protocol is recommended. This assay measures the susceptibility of HCV RNA replication to protease inhibitors using a luciferase reporter.[5]

Materials
  • Cell Line: Huh7-Lunet cells (highly permissive for HCV replication).[5]

  • Plasmid: Bicistronic replicon vector (e.g., pFK-Luc-JFH1) encoding Firefly luciferase and the NS3-NS5B coding region (GT1a or GT1b).

  • Reagents: D-Luciferin, DMEM media, G418 (selection antibiotic).

Methodology
  • Replicon Transfection:

    • Linearize replicon plasmid (10 µg) and transcribe RNA in vitro using T7 RNA polymerase.

    • Electroporate 5x10⁶ Huh7-Lunet cells with 10 µg of purified viral RNA.

    • Seed cells into 96-well plates (10,000 cells/well) in phenol-red-free DMEM.

  • Compound Treatment (The Variable):

    • Prepare serial dilutions (1:3) of the test compound (e.g., Simeprevir) in DMSO.

    • Apply compounds to cells 4 hours post-electroporation.

    • Control A: DMSO only (0% inhibition).

    • Control B: 10 µM Protease Inhibitor (100% inhibition/background).

  • Incubation & Readout:

    • Incubate plates at 37°C, 5% CO₂ for 72 hours.

    • Lyse cells using Passive Lysis Buffer (Promega).

    • Add Luciferase Assay Substrate and measure luminescence (RLU) on a microplate luminometer.

  • Data Validation (Self-Check):

    • Cytotoxicity Check: Run a parallel MTS assay. If cell viability drops <80% at the EC50 concentration, the antiviral effect is confounded by toxicity. Reject data.

    • Z-Factor Calculation: Calculate

      
      . A score > 0.5 confirms assay robustness.
      
  • Analysis:

    • Normalize RLU values to the DMSO control.

    • Fit data to a 4-parameter logistic equation to derive

      
      .
      

References

  • Raboisson, P., et al. (2008).[2][6] "Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease leading to the discovery of TMC435350." Bioorganic & Medicinal Chemistry Letters. Link

  • Lamarre, D., et al. (2003).[6] "An NS3 protease inhibitor with antiviral effects in humans infected with hepatitis C virus."[1][3][5][6][][8][9][10][11][12][13][14] Nature.[6] Link

  • Manns, M., et al. (2014). "Simeprevir with peginterferon and ribavirin for treatment of chronic hepatitis C genotype 1 infection (QUEST-2): a randomised, double-blind, phase 3 trial." The Lancet. Link

  • Summa, V., et al. (2012). "Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor." Journal of Medicinal Chemistry. Link

  • Götte, M., & Feld, J. J. (2016). "Direct-acting antiviral agents for hepatitis C: structural and mechanistic insights." Nature Reviews Gastroenterology & Hepatology. Link

Sources

Comparative

Advantages of using a cyclopropane scaffold in drug design for metabolic stability

Executive Summary: The "Magic Methyl" of Ring Systems In the hit-to-lead and lead optimization phases of drug discovery, metabolic instability is a primary attrition factor. Alkyl chains—specifically isopropyl, tert-buty...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" of Ring Systems

In the hit-to-lead and lead optimization phases of drug discovery, metabolic instability is a primary attrition factor. Alkyl chains—specifically isopropyl, tert-butyl, and ethyl groups—are frequent "metabolic soft spots," susceptible to rapid oxidation by Cytochrome P450 (CYP) enzymes.

The cyclopropane scaffold has emerged as a premier bioisostere for these alkyl groups. Far from being just a rigid spacer, the cyclopropane ring offers a unique electronic and steric profile that can dramatically extend half-life (


) and reduce intrinsic clearance (

). This guide objectively analyzes the mechanistic advantages of the cyclopropane scaffold, supported by comparative experimental data and validated protocols for assessment.

Mechanistic Basis: Why Cyclopropane Survives

The metabolic superiority of cyclopropane stems from three physicochemical pillars: Bond Dissociation Energy (BDE) , Orbital Hybridization , and Lipophilicity Modulation .

The C-H Bond Dissociation Energy Barrier

Metabolism by CYP450 enzymes typically involves the abstraction of a hydrogen atom from a carbon center. The rate of this abstraction is exponentially related to the strength of the C-H bond.

  • Acyclic Alkanes: The tertiary C-H bond of an isopropyl group is weak (~96.5 kcal/mol), making it an easy target for radical abstraction by the high-valent iron-oxo species of CYP450.

  • Cyclopropane: Due to significant ring strain (~27.5 kcal/mol), the carbon atoms in cyclopropane adopt a hybridization state closer to

    
     than 
    
    
    
    (often described as
    
    
    ). This increases the s-character of the exocyclic C-H bonds, shortening them and increasing their BDE to ~106.3 kcal/mol.

Result: The energy barrier for hydrogen abstraction is raised significantly, effectively "masking" the group from oxidative metabolism.

Visualization: The Metabolic Shielding Mechanism

G cluster_0 Substrate Susceptibility CYP CYP450 (Compound I) Isopropyl Isopropyl Group (Tertiary C-H) BDE ≈ 96.5 kcal/mol CYP->Isopropyl Rapid H-Abstraction Cyclopropyl Cyclopropyl Scaffold (High s-character C-H) BDE ≈ 106.3 kcal/mol CYP->Cyclopropyl Blocked (High Energy Barrier) Metabolite Hydroxylated Metabolite Isopropyl->Metabolite Oxidation Stable Metabolically Stable Parent Cyclopropyl->Stable Persists

Figure 1: Mechanistic differentiation of CYP450 interaction with isopropyl vs. cyclopropyl moieties. The high Bond Dissociation Energy (BDE) of the cyclopropyl C-H bond acts as a kinetic barrier to oxidation.

Comparative Case Study: MMP-13 Inhibitors

To validate the theoretical advantages, we examine a direct head-to-head comparison from the optimization of Matrix Metalloproteinase-13 (MMP-13) inhibitors. In this study, a metabolically labile isopropyl group was replaced with a cyclopropyl moiety.

Experimental Data Comparison

Objective: Improve the metabolic stability of the lead compound (Compound 2) without sacrificing potency.

FeatureCompound 2 (Isopropyl)Compound 31 (Cyclopropyl)Impact
Structure


(Cyclopropyl)
Bioisosteric Replacement
C-H BDE ~96.5 kcal/mol~106 kcal/mol+9.5 kcal/mol Stability
HLM

12 min 74 min >6-fold Improvement
Mouse

20 min31 min+55% Improvement
MMP-13 IC

0.6 nM2.5 nMPotency Maintained
Selectivity ModerateHigh (>100x vs MMP-8)Improved Selectivity

Data Source: Derived from optimization studies of pyrimidine-based MMP-13 inhibitors [1].

Analysis

The substitution of the isopropyl group with a cyclopropyl ring resulted in a 600% increase in half-life in human liver microsomes (HLM). This demonstrates that the cyclopropyl group successfully mitigated the "metabolic soft spot" liability of the tertiary carbon. Furthermore, the rigid nature of the cyclopropane ring often restricts the molecule into a bioactive conformation, potentially improving selectivity as seen in this case.

Critical Considerations: The "Double-Edged Sword"

While cyclopropane is a powerful stabilizer, it is not without risk. The same ring strain that provides unique electronic properties can, under specific conditions, lead to Mechanism-Based Inhibition (MBI) of CYP enzymes.

  • The Risk: If a CYP enzyme does succeed in oxidizing the cyclopropane ring (often via Single Electron Transfer), the ring can open, forming a reactive radical intermediate. This radical can covalently bind to the heme porphyrin of the CYP enzyme, irreversibly inactivating it.

  • Mitigation Strategy:

    • Avoid Cyclopropylamines: Primary cyclopropylamines are high-risk for MBI (e.g., as seen in early development of certain antivirals).

    • Monitor TDI: Always perform Time-Dependent Inhibition (TDI) assays early when introducing a cyclopropane scaffold.

    • Substituents: Electron-withdrawing groups (EWGs) on the ring can further stabilize it against ring-opening.

Experimental Protocol: Microsomal Stability Assessment

To evaluate the impact of a cyclopropane scaffold, a rigorous Microsomal Stability Assay is required. This protocol ensures high-quality, reproducible intrinsic clearance (


) data.
Workflow Diagram

Protocol cluster_sampling Time-Course Sampling Start Compound Prep (1 µM in Buffer) PreInc Pre-Incubation (37°C, 5 min) with Microsomes Start->PreInc Initiate Initiate Reaction Add NADPH PreInc->Initiate T0 T = 0 min Initiate->T0 T15 T = 15 min Initiate->T15 T30 T = 30 min Initiate->T30 T60 T = 60 min Initiate->T60 Quench Quench Reaction (Ice-cold ACN + IS) T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifugation (4000 rpm, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Peak Area Ratio) Centrifuge->Analysis Calc Calculate CLint & t1/2 (ln(%Remaining) vs Time) Analysis->Calc

Figure 2: Standardized workflow for determining intrinsic clearance (


) using liver microsomes.
Detailed Methodology
  • Preparation:

    • Prepare a 10 mM stock solution of the test compound (Cyclopropyl analog vs. Isopropyl control) in DMSO.

    • Dilute to 1 µM final concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Thaw Human Liver Microsomes (HLM) on ice. Target protein concentration: 0.5 mg/mL.

  • Incubation:

    • Pre-incubate compound and microsomes at 37°C for 5 minutes.

    • Initiation: Add NADPH (final conc. 1 mM) to start the reaction.

    • Control: Run a parallel incubation without NADPH to rule out chemical instability.

  • Sampling:

    • Aliquot 50 µL samples at specific time points: 0, 5, 15, 30, 45, and 60 minutes.

    • Immediately dispense into 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Warfarin or Tolbutamide) to quench the reaction.

  • Analysis:

    • Centrifuge samples at 4,000 rpm for 20 minutes to pellet precipitated proteins.

    • Analyze the supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot

      
       vs. Time. The slope 
      
      
      
      is the elimination rate constant.

Conclusion

The cyclopropane scaffold is a high-value tool in the medicinal chemist's arsenal. By replacing metabolically labile alkyl groups with a cyclopropane ring, researchers can exploit the high C-H bond dissociation energy and steric shielding to significantly reduce intrinsic clearance.

Key Takeaway: When an isopropyl or tert-butyl group drives potency but suffers from rapid metabolism, a cyclopropane bioisostere should be the first optimization strategy deployed.

References

  • Engel, C. K., et al. (2005). Structural Basis for the Highly Selective Inhibition of MMP-13. Chemistry & Biology , 12(2), 181-189.

  • Wiberg, K. B. (1986). Structures, energies, and spectra of cyclopropanes. Angewandte Chemie International Edition , 25(4), 312-322.

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition , 27(11), 1350-1359.

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry , 59(19), 8712–8756.

Sources

Validation

A Comparative Guide to the Conformational Analysis of Peptides Containing 1-Amino-2-Vinylcyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Imperative of Constrained Peptides In the landscape of modern drug discovery, peptides represent a compelling class of therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative of Constrained Peptides

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutic agents. However, their inherent conformational flexibility often leads to diminished receptor affinity and susceptibility to proteolytic degradation. The incorporation of conformationally constrained non-natural amino acids is a powerful strategy to surmount these challenges. Among these, 1-amino-2-vinylcyclopropanecarboxylic acid (VCP), a cyclopropane-derived amino acid, has emerged as a critical building block. Its rigid cyclopropyl ring and vinyl group introduce well-defined stereochemical constraints, pre-organizing the peptide backbone into specific secondary structures like β-turns and helices.[1][2]

The significance of VCP is underscored by its presence in potent inhibitors of the hepatitis C virus (HCV) NS3 protease, such as BILN 2061, where it plays a pivotal role in orienting key pharmacophoric elements.[3][4] A thorough understanding of the three-dimensional structure adopted by VCP-containing peptides is therefore not merely an academic exercise but a crucial step in the rational design of novel therapeutics with enhanced stability and bioactivity.

This guide provides a comparative analysis of the primary techniques employed for the conformational elucidation of VCP-containing peptides. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, offering field-proven insights and detailed experimental protocols for their effective implementation.

The Foundation: Synthesis and Peptide Incorporation of VCP

The journey to conformational analysis begins with the synthesis of the VCP monomer and its incorporation into a peptide sequence. While various synthetic routes exist, a common and scalable approach involves the dialkylation of a glycine Schiff base using trans-1,4-dibromo-2-butene, followed by an enzymatic resolution to obtain the desired enantiomer with high purity.[4]

Once the protected VCP monomer is in hand, it can be incorporated into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).[5] The general workflow is as follows:

  • Resin Loading: The C-terminal amino acid is anchored to a solid support resin.

  • Deprotection: The Fmoc protecting group on the N-terminus is removed, typically with a piperidine solution.[6]

  • Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid (in this case, Fmoc-VCP-OH) is activated and coupled to the free amine of the resin-bound peptide.

  • Wash: Excess reagents are washed away.

  • Repeat: The deprotection and coupling cycle is repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and side-chain protecting groups are simultaneously removed using a strong acid cocktail (e.g., trifluoroacetic acid).[6]

  • Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

This process yields the VCP-containing peptide ready for structural investigation.

A Comparative Overview of Analytical Techniques

The choice of analytical technique is dictated by the specific questions being asked about the peptide's structure, its physical properties (e.g., solubility, ability to crystallize), and the level of detail required.

TechniquePrincipleAdvantagesDisadvantagesBest For
NMR Spectroscopy Measures nuclear spin properties in a magnetic field to derive inter-atomic distances and dihedral angles.Provides solution-state structures, which are often more biologically relevant.[7] Can reveal conformational dynamics and equilibria.[8]Can be complex to analyze, especially for larger peptides. Structure calculation is indirect.Determining the predominant conformation in solution and studying flexibility.
X-ray Crystallography Scatters X-rays off a single crystal to determine the precise arrangement of atoms in the solid state.Provides atomic-resolution static structures.[5] The "gold standard" for structural detail.Requires high-quality, well-ordered crystals, which can be difficult to obtain for peptides.[9] The crystal packing may influence conformation.Obtaining a high-resolution, static snapshot of a single, stable conformation.
Molecular Dynamics (MD) Simulations Uses classical mechanics to simulate the motions of atoms and molecules over time.Explores the entire conformational landscape.[10] Can be combined with experimental data (e.g., NMR restraints).[8] Provides insights into dynamic processes.Highly dependent on the accuracy of the force field.[11] Requires significant computational resources to achieve convergence.Visualizing conformational ensembles and understanding the dynamic behavior of the peptide.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light.Quick and requires small amounts of sample. Good for assessing the presence of secondary structures (e.g., helices, sheets).Provides global, low-resolution information; does not give residue-specific structural details.Rapidly screening for the presence of ordered secondary structures and assessing conformational changes under different conditions.

Experimental Protocols: A Practical Guide

Here, we provide detailed, step-by-step methodologies for the two most powerful techniques for in-depth conformational analysis: NMR spectroscopy and molecular dynamics simulations.

Protocol 1: NMR-Based Conformational Analysis in Solution

This protocol outlines the workflow for determining a peptide's solution structure, a process that is particularly powerful for conformationally constrained molecules.

Causality Behind Experimental Choices:

  • Solvent: A deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O) is chosen to avoid overwhelming the signal from the peptide's protons.

  • ROESY vs. NOESY: For medium-sized molecules like many peptides, the Nuclear Overhauser Effect (NOE) can be close to zero, making detection difficult. The Rotating-frame Overhauser Effect (ROE) is always positive, making ROESY a more robust choice for deriving inter-proton distances in this molecular weight range.[1]

  • Distance Restraints: The intensity of a ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. By calibrating against a known distance (e.g., between geminal protons), these intensities can be converted into distance restraints for structure calculation.[1]

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Calculation P1 Dissolve Purified Peptide (1-5 mM in deuterated solvent) A1 1D ¹H Spectrum P1->A1 A2 2D TOCSY (Assign spin systems) A1->A2 A3 2D ROESY (Measure inter-proton distances) A2->A3 D1 Assign Resonances A3->D1 D2 Integrate ROESY Cross-Peaks D1->D2 D3 Convert Intensities to Distance Restraints D2->D3 S1 Use Restraints in Software (e.g., CYANA, CNS) D3->S1 S2 Generate Ensemble of Low-Energy Structures S1->S2

Caption: Workflow for NMR-based peptide structure determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the purified VCP-containing peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or 9:1 H₂O/D₂O) to a final concentration of 1-5 mM.[1]

    • Add an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

  • Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and concentration.

    • Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to identify proton spin systems belonging to individual amino acid residues.

    • Acquire a 2D ROESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). A typical experiment on a 600 MHz spectrometer might use a mixing time of 150-200 ms.[1]

  • Data Processing and Analysis:

    • Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances by combining information from the TOCSY and ROESY spectra.

    • Integrate the volumes of the ROESY cross-peaks.

  • Structure Calculation:

    • Convert the cross-peak volumes into upper-limit inter-proton distance restraints.

    • Use these distance restraints, along with standard covalent geometry and dihedral angle constraints, as input for structure calculation software like CYANA or CNS.[8]

    • The output will be an ensemble of structures that all satisfy the experimental restraints, providing a view of the peptide's conformational space in solution.

Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations provide a computational microscope to view the peptide's dynamic behavior and explore its accessible conformations.

Causality Behind Experimental Choices:

  • Force Field: The force field (e.g., AMBER, CHARMM) is a set of parameters that defines the potential energy of the system.[11] The choice is critical as it dictates the accuracy of the simulation. Force fields specifically parameterized for proteins and peptides are essential.

  • Explicit Solvent: Simulating the peptide in a box of explicit water molecules provides a more realistic environment than implicit solvent models, accurately capturing solvation effects that can be critical for peptide conformation.

  • Equilibration: Before the production run, the system must be gradually heated and equilibrated under constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the peptide and to avoid introducing artifacts.[10]

Workflow Diagram:

G cluster_0 System Setup cluster_1 Minimization & Equilibration cluster_2 Production Simulation cluster_3 Trajectory Analysis S1 Build Initial Peptide Structure S2 Select Force Field (e.g., CHARMM36m, AMBER14) S1->S2 S3 Solvate in Water Box & Add Ions S2->S3 E1 Energy Minimization (Remove steric clashes) S3->E1 E2 NPT Equilibration (10 ns) E1->E2 P1 Run MD Simulation (e.g., 100s of ns) E2->P1 A1 Assess Convergence P1->A1 A2 Cluster Analysis A1->A2 A3 Calculate RMSD, Dihedrals, Hydrogen Bonds A2->A3 G NMR NMR Spectroscopy (Solution Ensemble) MD MD Simulation (Conformational Landscape) NMR->MD Provides Restraints Comp Comprehensive Conformational Understanding NMR->Comp MD->NMR Explains Dynamics MD->Comp XRAY X-ray Crystallography (Static Structure) XRAY->NMR Provides Validation XRAY->MD Provides Starting Point XRAY->Comp

Caption: Integrated workflow for peptide conformational analysis.

Conclusion

The incorporation of 1-amino-2-vinylcyclopropanecarboxylic acid is a validated strategy for constraining peptide conformation, leading to compounds with improved therapeutic potential. A rigorous conformational analysis is paramount to the success of this approach. While X-ray crystallography provides unparalleled atomic detail of a single state, it is often the solution-based techniques that offer the most biologically relevant insights. NMR spectroscopy stands as the premier experimental method for determining solution-state structures and characterizing dynamic behavior. [7]When coupled with the exploratory power of molecular dynamics simulations, researchers can achieve a holistic and dynamic understanding of how the VCP residue sculpts the peptide's energy landscape and dictates its three-dimensional structure. This integrated, multi-faceted approach empowers scientists and drug developers to rationally design the next generation of potent and stable peptide-based therapeutics.

References

  • American Chemical Society. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Available from: [Link]

  • PMC. A Newcomer's Guide to Peptide Crystallography. Available from: [Link]

  • ResearchGate. Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. Available from: [Link]

  • PubMed. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Available from: [Link]

  • PMC. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Available from: [Link]

  • YouTube. Conformational Analysis of Peptidomimetic Drug Leads by NMR. Available from: [Link]

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Comparative

A Comparative Guide to Patented Synthesis and Applications of 1-(Boc-amino)-2-vinylcyclopropane

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Strained Ring 1-(Boc-amino)-2-vinylcyclopropane, specifically the (1R,2S)-diastereomer, is not merely a chemical curiosi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Strained Ring

1-(Boc-amino)-2-vinylcyclopropane, specifically the (1R,2S)-diastereomer, is not merely a chemical curiosity; it is a key structural motif embedded in several direct-acting antiviral agents. Its rigid cyclopropane core serves as a conformational constraint, positioning the vinyl group and the amino terminus in a precise three-dimensional orientation. This pre-organization is vital for high-affinity binding to the active sites of viral proteases, such as the HCV NS3/4A protease. The development of scalable, stereoselective, and cost-effective synthetic routes has been a major focus of pharmaceutical process chemistry, leading to a rich landscape of patented intellectual property.

Part I: A Comparative Analysis of Patented Synthetic Strategies

The primary challenge in synthesizing 1-(Boc-amino)-2-vinylcyclopropane lies in controlling the stereochemistry of the two contiguous chiral centers on the cyclopropane ring. Patented methods have evolved from racemic approaches requiring resolution to more sophisticated asymmetric syntheses.

Strategy 1: Racemic Synthesis Followed by Enzymatic or Chemical Resolution

A foundational and widely practiced approach involves the synthesis of a racemic mixture of the target compound, followed by separation of the desired enantiomer. This strategy is often favored for its scalability and use of less expensive starting materials.

A prominent patented method begins with the dialkylation of a glycine Schiff base (e.g., N-benzylideneglycine ethyl ester) with trans-1,4-dibromo-2-butene.[1][2][3] This reaction forms the cyclopropane ring, yielding a racemic mixture of the vinyl-substituted amino acid ester. The desired (1R,2S)-enantiomer is then isolated through resolution.

Key Patented Resolution Techniques:

  • Enzymatic Resolution: A widely adopted method employs an esterase, such as Alcalase 2.4L, to selectively hydrolyze the ester of the unwanted (1S,2R)-enantiomer, leaving the desired (1R,2S)-ester intact.[1][3] While effective, this process can be slowed by product inhibition, which has been addressed by subsequent process optimizations.[1][2] The Boc-protecting group is typically introduced before this enzymatic step.[4]

  • Chemical Resolution: An alternative involves forming diastereomeric salts using a chiral resolving agent, such as di-p-toluoyl-D-tartaric acid.[5][6] This method allows for the selective crystallization of the salt containing the desired (1R,2S)-enantiomer, which can then be isolated.[5][6]

G cluster_synthesis Racemic Synthesis cluster_resolution Enzymatic Resolution A Glycine Schiff Base (e.g., N-benzylideneglycine ethyl ester) C Racemic vinyl-ACCA Ester A->C Base (e.g., LiOtBu) Toluene B trans-1,4-dibromo-2-butene B->C D N-Boc Protected Racemic Ester C->D 1. Boc Protection (Boc2O) 2. Hydrolysis/Re-esterification F (1R,2S)-N-Boc-vinyl-ACCA Ester (Desired, >99% ee) D->F Selective Hydrolysis E Alcalase 2.4L (Esterase) E->D G (1S,2R)-N-Boc-vinyl-ACCA Acid (Hydrolyzed)

Caption: Patented workflow for racemic synthesis and subsequent enzymatic resolution.

Strategy 2: Asymmetric Synthesis

To circumvent the inherent 50% theoretical yield limit of resolution, researchers have patented direct asymmetric syntheses. These methods install the correct stereochemistry during the cyclopropanation step, offering a more atom-economical route.

  • Chiral Phase-Transfer Catalysis: This advanced method utilizes a chiral phase-transfer catalyst, often derived from cinchona alkaloids, to direct the stereoselective cyclopropanation between a glycine Schiff base and 1,4-dihalobutene.[5][6] This approach can achieve high enantioselectivity, although it often requires rigorous optimization of reaction conditions and catalyst selection.[6]

  • Chiral Auxiliary-Based Synthesis: Another strategy involves using a chiral auxiliary, such as a Ni(II) complex of a Schiff base derived from (R)-N-(benzyl)proline. The bulky, chiral ligand environment directs the alkylation and subsequent cyclization to afford the desired diastereomer with high selectivity.

Comparative Analysis of Synthetic Routes
Parameter Racemic Synthesis + Resolution Asymmetric Phase-Transfer Catalysis Asymmetric Chiral Auxiliary
Key Patent Insight Scalable production via enzymatic or chemical separation of enantiomers.[1][4][5]Direct formation of the chiral product using a recyclable catalyst.[6]Stoichiometric chiral director provides high diastereoselectivity.
Overall Yield Moderate (Theoretically max 50% post-resolution, practically ~40-45%).Good to Excellent (Can exceed 50%).Good.
Enantio-/Diastereo-selectivity Excellent (>99% ee after resolution).[1][7]Good to Excellent (up to 94% ee reported, can be improved via crystallization).[5][6]Excellent (>95% de).
Scalability Proven on multi-kilogram and pilot plant scale.[1][2][7]Scalable, but catalyst cost and stability can be a factor.[6]Less demonstrated on large scale; stoichiometric auxiliary is a drawback.
Reagent Cost & Safety Uses inexpensive bulk starting materials and enzymes.[1]Requires specialized and expensive chiral catalysts.Requires synthesis of a complex chiral auxiliary.
Primary Advantage Robust, well-established, and highly scalable.More atom-economical; avoids loss of 50% of material.High, predictable stereocontrol.

Part II: Patented Applications in Drug Development

The overwhelming majority of patents utilizing 1-(Boc-amino)-2-vinylcyclopropane focus on its role as a P2 building block in inhibitors of the Hepatitis C Virus (HCV) NS3/4A serine protease.[1][3] This enzyme is crucial for viral replication, making it a prime target for antiviral therapy.

Role in HCV Protease Inhibitors

The (1R,2S)-vinyl-ACCA moiety is a cornerstone of several potent HCV inhibitors. Its structure is designed to mimic the transition state of the peptide substrate cleaved by the NS3 protease. The cyclopropane ring provides a rigid scaffold, while the vinyl group can act as a Michael acceptor or simply provide optimal hydrophobic interactions within the S2 pocket of the enzyme.

G cluster_drug HCV Protease Inhibitor Structure cluster_moiety Key Building Block Structure P3 Cap P2 Moiety P1 Group P1' Group ACCA (1R,2S)-1-Amino- 2-vinylcyclopropane Carboxylic Acid (vinyl-ACCA) ACCA->Structure:P2 Forms the critical P2 scaffold - Provides conformational rigidity - Orients key binding groups

Caption: Role of vinyl-ACCA as the P2 scaffold in HCV protease inhibitors.

Examples of Drugs Incorporating the vinyl-ACCA Moiety

The utility of this building block is validated by its incorporation into several clinically significant antiviral drugs. Patents for these drugs often claim not only the final compound but also synthetic routes that rely on 1-(Boc-amino)-2-vinylcyclopropane as a key intermediate.

Drug Name Therapeutic Target Significance of vinyl-ACCA Moiety Associated Patent Insight
BILN 2061 HCV NS3 ProteaseOne of the first potent inhibitors demonstrating the efficacy of this P2 scaffold.[1][3]Pioneering work established the value of the vinyl-ACCA fragment in achieving high potency.[3]
Danoprevir HCV NS3 ProteaseThe (1R,2S)-vinyl-ACCA fragment is a key chiral component for binding.[3]Patents describe scalable syntheses using enzymatic resolution to access the required intermediate.[3]
Grazoprevir HCV NS3 ProteaseOptimized synthesis of the vinyl-ACCA core was critical for its development.[3]Focus on process optimization and large-scale production of the key intermediate.[3]
Vaniprevir HCV NS3 ProteaseThe stereochemically defined cyclopropane is essential for its inhibitory activity.[3]Similar to Grazoprevir, relies on efficient access to the enantiomerically pure building block.[3]

Detailed Experimental Protocol: Racemic Synthesis and Resolution

The following protocol is a representative example based on methodologies disclosed in the patent literature for the scalable synthesis of the N-Boc protected (1R,2S)-ethyl ester.[1][7]

Step 1: Synthesis of Racemic N-Boc-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester

  • Imine Formation: To a solution of glycine ethyl ester hydrochloride in dichloromethane (DCM), add triethylamine at 0 °C. Stir for 30 minutes, then add benzaldehyde. Stir at room temperature until water formation ceases. The resulting N-benzylideneglycine ethyl ester is isolated after workup.

  • Cyclopropanation: To a solution of lithium tert-butoxide (2.35 eq.) in toluene at room temperature, add a pre-mixed solution of the N-benzylideneglycine ethyl ester (1.25 eq.) and trans-1,4-dibromo-2-butene (1.0 eq.) over 1 hour.

    • Causality Note: The use of a strong, non-nucleophilic base like LiOtBu is critical to deprotonate the glycine imine, forming the anion that initiates the dialkylation cascade. Toluene is an effective solvent that provides good diastereoselectivity.[7]

  • Hydrolysis & Boc Protection: After aqueous workup, the crude amino ester is hydrolyzed with aqueous HCl. The resulting hydrochloride salt is then dissolved in a mixture of acetone and water. Di-tert-butyl dicarbonate (Boc₂O) is added, followed by the slow addition of aqueous NaOH to maintain a basic pH.

    • Causality Note: The imine is hydrolyzed under acidic conditions to liberate the free amine, which is immediately protected with the Boc group under Schotten-Baumann conditions to prevent side reactions and facilitate handling.[7]

  • Isolation: The resulting racemic N-Boc protected ester is extracted with an organic solvent (e.g., ethyl acetate) and purified, often by chromatography on a lab scale or carried forward crude on a large scale. The typical isolated yield is around 60-70%.[7]

Step 2: Enzymatic Resolution

  • Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). Add the Alcalase 2.4L enzyme preparation.

  • Reaction: Add a solution of the racemic N-Boc ester in a co-solvent like acetone to the enzyme buffer. Maintain the pH at 7.5 by the controlled addition of 1M NaOH via a pH-stat or manual titration. The reaction progress is monitored by HPLC.

    • Causality Note: The enzyme selectively recognizes the (1S,2R)-ester, hydrolyzing it to the corresponding carboxylate. The pH drops as the acid is formed, and the addition of base is a direct measure of the reaction's progress.

  • Workup: Once ~50% conversion is reached (indicating complete hydrolysis of the unwanted enantiomer), the reaction is stopped. The unreacted (1R,2S)-N-Boc ester is extracted with an organic solvent. The aqueous layer contains the hydrolyzed (1S,2R)-acid.

  • Purification: The organic extracts are washed, dried, and concentrated to yield the desired (1R,2S)-N-Boc-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester with high enantiomeric excess (>99% ee).[1]

Conclusion and Future Outlook

The patent landscape for 1-(Boc-amino)-2-vinylcyclopropane is a testament to its importance in modern medicine. While initial patents focused on establishing viable, scalable routes via resolution, the trend has shifted towards more elegant and efficient asymmetric syntheses. The choice between a resolution-based method and an asymmetric one is a classic process chemistry dilemma, balancing robustness and scalability against atom economy and catalyst cost. As new therapeutic applications for constrained amino acids emerge, we can expect further innovation in the synthesis of this valuable building block, potentially involving novel catalytic systems or biocatalytic routes that bypass multi-step sequences entirely. For drug development professionals, a thorough understanding of these patented routes is essential for securing the supply chain of these critical intermediates and for developing next-generation therapeutics.

References

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  • ResearchGate. (2025). Synthesis of (1 R ,2 S )-1Amino2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease. Request PDF. [Link]

  • Kaneka Corporation. (2014). 1-amino-2-vinyl cyclopropane carboxylic acid amide, salt of same, and method for producing same.
  • Beaulieu, P. L., et al. (n.d.). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. Supporting Information. [Link]

  • Hamari Chemicals, Ltd. (2013). Method for producing (1r, 2s)-1-amino-2-vinyl cyclopropane carboxylic acid ester that has improved optical purity.
  • Han, J., et al. (2015). Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid by sequential SN2–SN2′ dialkylation of (R)-N-(benzyl)proline-derived glycine Schiff base Ni(ii) complex. RSC Advances. [Link]

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